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  • Product: 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride
  • CAS: 947533-19-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical Structure, Physical Properties, and Experimental Applications of 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, functionalized heterocycles serve as the foundational building blocks for targeted therapeutics. 2-Amino-4-(1'-hydroxyethyl)-pyridine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, functionalized heterocycles serve as the foundational building blocks for targeted therapeutics. 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is a highly versatile synthetic intermediate and a privileged pharmacophore. Featuring a 2-aminopyridine core coupled with a chiral 1'-hydroxyethyl substituent at the 4-position, this compound is engineered to act as a potent "hinge binder" in kinase inhibitor design[1],[2].

This whitepaper provides an in-depth analysis of its molecular architecture, physical properties, self-validating synthetic protocols, and its mechanistic role in advanced drug development.

Chemical Structure and Molecular Architecture

The structural anatomy of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is characterized by three distinct functional domains, each serving a specific chemical and biological purpose:

  • The Pyridine Core: An electron-deficient aromatic ring that provides structural rigidity and dictates the spatial orientation of its substituents.

  • The 2-Amino Substitution: An electron-donating group that engages in tautomeric equilibrium (aminopyridine pyridone imine). Biologically, this motif is a recognized bidentate hydrogen-bonding moiety essential for anchoring molecules to the ATP-binding pocket of kinases[3],[2].

  • The 4-(1'-Hydroxyethyl) Group: A secondary alcohol that introduces a stereocenter (chiral carbon) into the molecule. This group allows for critical steric and polar interactions with the solvent-exposed channels or the ribose pocket of target proteins.

  • Hydrochloride Salt Form: The free base of this compound (CAS 885266-91-1)[4] is prone to oxidation and exhibits limited solubility in aqueous media. Conversion to the hydrochloride salt (CAS 947533-19-9)[5] protonates the more basic pyridine nitrogen (N1), significantly enhancing its aqueous solubility, solid-state stability, and shelf-life, which is critical for formulation and in vitro assay reproducibility.

Physico-Chemical Properties

The following table summarizes the quantitative data and computed properties of the compound, which are vital for predicting its pharmacokinetic behavior (e.g., Lipinski’s Rule of Five compliance)[6].

PropertyValue
Chemical Name 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride
CAS Number (Free Base) 885266-91-1[4]
CAS Number (HCl Salt) 947533-19-9[5]
Molecular Formula (Salt) C₇H₁₁ClN₂O
Molecular Weight (Salt) 174.63 g/mol
Topological Polar Surface Area (TPSA) 59.14 Ų[6]
Hydrogen Bond Donors 2 (Functional groups: -NH₂, -OH)[6]
Hydrogen Bond Acceptors 3 (Pyridine N, Amine N, Hydroxyl O)[6]
Rotatable Bonds 1[6]
XLogP3 (Free Base) -0.3[6]

Synthetic Methodology and Mechanistic Causality

The synthesis of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride must be tightly controlled to prevent over-reduction of the pyridine ring while ensuring complete salt formation.

Synthesis A 2-Amino-4-acetylpyridine (Starting Material) B Reduction (NaBH4, MeOH, 0°C) A->B Selective Ketone Reduction C 2-Amino-4-(1'-hydroxyethyl)pyridine (Free Base) B->C Aqueous Workup D Salt Formation (HCl in Ether) C->D Protonation of Pyridine Nitrogen E 2-Amino-4-(1'-hydroxyethyl)- pyridine hydrochloride D->E Precipitation & Filtration

Caption: Synthetic workflow for 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride.

Experimental Protocol 1: Reduction and Salt Formation

Step 1: Selective Reduction

  • Procedure: Dissolve 2-amino-4-acetylpyridine (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes.

  • Causality: Cooling the reaction prevents exothermic degradation. NaBH₄ is explicitly chosen over stronger agents like LiAlH₄ because it selectively reduces the ketone to a secondary alcohol without hydrogenating the heteroaromatic pyridine ring.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears, replaced by a more polar product spot. FTIR will show the disappearance of the ketone carbonyl peak (~1690 cm⁻¹) and the emergence of a broad hydroxyl stretch (~3300 cm⁻¹).

Step 2: Hydrochloride Salt Precipitation

  • Procedure: Extract the free base into ethyl acetate, dry over Na₂SO₄, and concentrate. Redissolve the free base in anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise under vigorous stirring until a white precipitate fully forms.

  • Causality: Using an anhydrous ethereal HCl solution is critical. If aqueous HCl is used, the highly polar salt will dissolve in the water, leading to severe yield losses during recovery. The anhydrous environment forces the salt to precipitate cleanly.

  • Validation: The endpoint is self-validated by monitoring the pH of the suspension; a stable pH of ~2.0 ensures complete protonation of the pyridine nitrogen (pKa ~6.8). ¹H-NMR in DMSO-d₆ (avoiding D₂O to prevent deuterium exchange of the -NH₂ and -OH protons) will show a downfield shift of the aromatic protons, confirming salt formation.

Analytical Characterization and Chiral Resolution

Because the reduction of the ketone yields a racemic mixture of (R)- and (S)-enantiomers, chiral resolution is mandatory for downstream drug development, as enantiomers often exhibit vastly different target affinities due to spatial constraints within biological pockets.

Experimental Protocol 2: Chiral Resolution via Preparative SFC
  • Procedure: Utilize Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column (amylose-based stationary phase).

  • Mobile Phase: CO₂ / Methanol (80:20) containing 0.1% diethylamine (DEA).

  • Causality: SFC is superior to traditional HPLC here due to faster mass transfer and easier solvent removal. The addition of 0.1% DEA is a critical mechanistic choice: it masks residual acidic silanols on the stationary phase, preventing the basic aminopyridine from irreversibly binding or tailing, thereby ensuring sharp, baseline-resolved enantiomer peaks.

  • Validation: Analytical chiral HPLC of the collected fractions must confirm an enantiomeric excess (ee) of >99%.

Applications in Drug Discovery: The Hinge-Binder Paradigm

The 2-aminopyridine scaffold is widely recognized as a "privileged structure" in the design of targeted therapies, particularly kinase inhibitors (e.g., ALK, PI3K, and nNOS inhibitors)[1],[7],[2].

Kinases regulate cellular pathways by transferring phosphate groups from ATP to substrates. Inhibitors are designed to competitively block the ATP-binding site. The "hinge region" of this site connects the N-terminal and C-terminal lobes of the kinase and is the primary anchor point for these drugs[2].

KinaseBinding cluster_0 Kinase Hinge Region cluster_1 2-Amino-4-(1'-hydroxyethyl)-pyridine H1 Backbone Carbonyl (e.g., Glu1197) H2 Backbone NH (e.g., Met1199) L2 Pyridine Nitrogen (N1) H2->L2 H-Bond Acceptor L1 2-Amino Group (-NH2) L1->H1 H-Bond Donor L3 4-(1'-hydroxyethyl) Group P Solvent Channel / Ribose Pocket L3->P Steric/Polar Interaction

Caption: Logical relationship of the 2-aminopyridine pharmacophore binding to a kinase hinge region.

Mechanistic Binding Profile
  • Bidentate Anchoring: The pyridine nitrogen (N1) acts as a highly effective hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., Met1199 in ALK)[2]. Simultaneously, the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen (e.g., Glu1197 in ALK)[2]. This dual interaction mimics the binding of the adenine ring of ATP[3].

  • Vectorial Projection: The 4-position of the pyridine ring is geometrically aligned to project substituents out of the narrow hinge region and into the solvent channel or the adjacent ribose pocket[1].

  • Role of the 1'-Hydroxyethyl Group: By placing a 1'-hydroxyethyl group at the 4-position, medicinal chemists introduce both steric bulk and a polar hydroxyl group. This secondary alcohol can form targeted hydrogen bonds with specific polar residues or structured water molecules in the ribose pocket, driving both binding affinity and kinase isoform selectivity (a critical factor in reducing off-target toxicity)[1],[7].

References

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl

Executive Summary 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (also known as 1-(2-Aminopyridin-4-yl)ethanol hydrochloride) is a highly versatile heterocyclic building block used extensively in the synthesis of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (also known as 1-(2-Aminopyridin-4-yl)ethanol hydrochloride) is a highly versatile heterocyclic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. In drug development, the precise differentiation between a compound's average molecular weight (used for stoichiometric scaling) and its monoisotopic exact mass (used for structural validation via mass spectrometry) is critical.

This whitepaper provides an authoritative, in-depth analysis of the mass metrics for this compound, detailing the causality behind high-resolution mass spectrometry (HRMS) workflows and the precise methodologies required for its isolation and characterization.

Physicochemical Properties & Mass Metrics

In pharmaceutical analysis, failing to account for the hydrochloride (HCl) salt form during stoichiometric calculations leads to systemic yield errors. Conversely, during mass spectrometry, the salt dissociates, meaning the instrument detects the ionized free base rather than the intact salt[1].

The quantitative mass data for both the free base (CAS: 885266-91-1) and its HCl salt are summarized below.

Table 1: Comparative Mass Metrics
PropertyFree BaseHydrochloride Salt
Chemical Name 2-Amino-4-(1'-hydroxyethyl)pyridine2-Amino-4-(1'-hydroxyethyl)pyridine HCl
Synonym 1-(2-Aminopyridin-4-yl)ethanol1-(2-Aminopyridin-4-yl)ethanol HCl
Chemical Formula C₇H₁₀N₂OC₇H₁₁ClN₂O
Average Molecular Weight 138.167 g/mol [2]174.628 g/mol
Monoisotopic Exact Mass 138.0793 Da174.0560 Da
Target MS Ion [M+H]⁺ m/z 139.0866m/z 139.0866 (Post-dissociation)

Note: The exact mass of the [M+H]⁺ ion (139.0866 Da) is calculated by adding the mass of a proton (1.007276 Da) to the neutral monoisotopic mass of the free base (138.0793 Da).

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the structural integrity of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl, High-Resolution Mass Spectrometry (HRMS)—such as Orbitrap or Time-of-Flight (TOF)—is employed[3]. The following self-validating protocol ensures sub-5 ppm mass accuracy.

System Suitability and Calibration (Self-Validation Step)

Before introducing the target analyte, the mass spectrometer's resolution and mass accuracy must be verified.

  • Action: Infuse a known calibration standard (e.g., a standard pyridine derivative or Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Causality: The resolution of mass spectrometers fluctuates across different m/z ranges. By calibrating near the target m/z of 139, we ensure the mass defect calculations are perfectly aligned, eliminating instrumental drift as a variable[3]. The system is only validated for use if the calibrant mass error is < 2 ppm.

Sample Preparation
  • Action: Dissolve 1 mg of the solid HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1 µg/mL.

  • Causality: The polar solvent matrix completely dissociates the non-covalent ionic bond between the pyridinium core and the chloride counterion. The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state ([M+H]⁺), specifically targeting the primary amine and the pyridine nitrogen. This stabilizes the ion for optimal flight tube transmission and prevents signal suppression.

Electrospray Ionization (ESI+) Acquisition
  • Action: Inject the sample into the HRMS operating in positive ESI mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Causality: ESI is a soft ionization technique. The chosen voltage and temperature are optimized to evaporate the solvent droplets efficiently without inducing in-source fragmentation of the delicate 1'-hydroxyethyl group (which is prone to losing water, -18 Da, under harsh thermal conditions).

Anhydrous Salt Formation Protocol

For researchers synthesizing the HCl salt from the free base, maintaining strict stoichiometric control is vital to ensure the empirical molecular weight matches the theoretical weight (174.63 g/mol ).

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 2-Amino-4-(1'-hydroxyethyl)pyridine free base in anhydrous dichloromethane (DCM).

    • Causality: Using an anhydrous, aprotic solvent prevents water molecules from coordinating with the crystal lattice, which would otherwise form a hydrate and artificially inflate the molecular weight during gravimetric analysis.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution at 0°C, or add 1.05 equivalents of 1M HCl in diethyl ether dropwise.

    • Causality: The controlled, low-temperature addition mitigates localized exothermic reactions that could degrade the secondary alcohol (hydroxyethyl group).

  • Isolation & Validation: Filter the precipitating white crystalline solid under an inert argon atmosphere. Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: Perform a quantitative chloride titration (e.g., Mohr method) on the dried powder. A result of ~20.3% chloride by mass confirms a perfect 1:1 molar ratio of base to HCl, validating the exact molecular weight of 174.63 g/mol .

Structural & Workflow Visualization

The following diagram illustrates the chemical logic of the ESI-HRMS workflow, demonstrating how the solid salt transitions into the detected gaseous ion.

MS_Workflow A Solid HCl Salt MW: 174.63 B Solvation (MeOH/H2O) Cl- Dissociation A->B C Free Base Exact Mass: 138.0793 B->C D ESI+ Ionization Protonation C->D E HRMS Detection m/z 139.0866 D->E

ESI-HRMS ionization pathway of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl.

References

  • MDPI. "New Applications of High-Resolution Analytical Methods to Study Trace Organic Compounds in Extraterrestrial Materials." MDPI Open Access Journals. Available at: [Link]

  • PubMed Central (PMC). "Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers." National Institutes of Health. Available at:[Link]

Sources

Foundational

Targeting Spleen Tyrosine Kinase (SYK): The Mechanism of Action and Pharmacological Profiling of 2-Amino-4-(1'hydroxyethyl)-pyridine Derivatives

Executive Summary The development of targeted kinase inhibitors has revolutionized the treatment of autoimmune diseases and hematological malignancies. Among the most critical nodes in B-cell receptor (BCR) and Fc recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors has revolutionized the treatment of autoimmune diseases and hematological malignancies. Among the most critical nodes in B-cell receptor (BCR) and Fc receptor (FcR) signaling is Spleen Tyrosine Kinase (SYK) [1][1]. Recent advancements in medicinal chemistry have identified the 2-amino-4-(1'hydroxyethyl)-pyridine moiety as a highly potent and selective pharmacophore for SYK inhibition [2][2]. This technical whitepaper provides an in-depth analysis of the structural rationale, mechanism of action, and the self-validating experimental workflows required to evaluate derivatives of this class.

Molecular Rationale & Pharmacophore Dynamics

The 2-aminopyridine scaffold is a well-documented "hinge-binding" motif in kinase inhibitor design [3][3]. It mimics the adenine ring of ATP, forming two critical hydrogen bonds with the backbone amides of the kinase hinge region. However, simple 2-aminopyridines often suffer from poor kinome selectivity.

The addition of the 1-hydroxyethyl group at the 4-position transforms this basic scaffold into a precision pharmacological tool:

  • H-Bond Donating/Accepting: The hydroxyl group projects into the solvent-exposed selectivity pocket of SYK, forming a specific hydrogen bond with polar residues unique to the SYK ATP-binding site.

  • Stereochemical Restriction: The methyl group of the 1-hydroxyethyl moiety introduces a chiral center. The optimal enantiomer restricts the rotational freedom of the substituent, pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty of binding, driving sub-nanomolar affinity.

  • Steric Shielding: The bulk of the 1-hydroxyethyl group creates steric clashes with the tighter ATP-binding pockets of off-target kinases (e.g., JAK2, LYN), conferring exceptional selectivity [4][4].

Mechanism of Action: SYK Kinase Inhibition

SYK is a non-receptor cytoplasmic tyrosine kinase. In normal physiology, the crosslinking of the BCR leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by LYN kinase. SYK binds to these doubly phosphorylated ITAMs via its tandem SH2 domains, leading to its auto-phosphorylation and activation. Active SYK then phosphorylates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2) and PI3K, driving intracellular calcium flux, NFAT activation, and B-cell proliferation[1].

Mechanism of Inhibition: 2-Amino-4-(1'hydroxyethyl)-pyridine derivatives act as Type I, ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent the transfer of the terminal phosphate of ATP to downstream substrates. This abruptly halts the BCR signaling cascade at its apex, preventing the cleavage of PIP2 into IP3 and DAG, thereby neutralizing aberrant B-cell activation seen in pathologies like Rheumatoid Arthritis and B-cell lymphomas[4].

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase LYN->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Activation PI3K PI3K / AKT SYK->PI3K Activation Inhibitor 2-Amino-4-(1'hydroxyethyl) -pyridine Derivative Inhibitor->SYK ATP-Competitive Inhibition NFAT NFAT / NF-κB (Gene Transcription) PLCg2->NFAT Calcium Flux PI3K->NFAT Survival

BCR-SYK signaling cascade and targeted inhibition by 2-aminopyridine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative biochemical and cellular profiling of the pharmacophore evolution, demonstrating the critical nature of the 1-hydroxyethyl substitution.

Compound ScaffoldSYK IC50 (nM)JAK2 IC50 (nM)LYN IC50 (nM)Ramos Cell Ca2+ IC50 (nM)
2-Aminopyridine (Base)145.0210.085.0>1000
2-Amino-4-methylpyridine45.2115.060.0450.0
2-Amino-4-(1'hydroxyethyl)-pyridine 4.5 >1000 320.0 28.5

Table 1: Representative SAR data highlighting the enhanced potency and kinome selectivity provided by the 1-hydroxyethyl substitution.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of these derivatives relies on an orthogonal, self-validating testing cascade. Biochemical potency must be validated by functional cellular target engagement.

Protocol A: Biochemical TR-FRET SYK Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence to eliminate auto-fluorescence artifacts commonly associated with pyridine derivatives. Running the assay at the ATP Km​ ensures the IC50 is a true reflection of competitive binding affinity ( Ki​ ).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human SYK kinase domain to 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL to a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Pre-Incubation: Add 5 µL of the SYK enzyme solution to the plate. Incubate for 15 minutes at room temperature. (Note: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competes for the site).

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM biotinylated-poly-GT peptide and ATP at its apparent Km​ (15 µM).

  • Detection: After 60 minutes, stop the reaction with 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis), 2 nM Eu-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC.

  • Readout: Read on a multi-mode plate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol B: Cellular BCR-Induced Calcium Flux Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and high intracellular ATP concentrations (~1-5 mM). Measuring Ca2+ flux directly validates that the inhibitor crosses the membrane and functionally engages SYK in its native physiological environment.

  • Cell Preparation: Culture Ramos (human B lymphocyte) cells in RPMI-1640. Wash and resuspend in Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA) at 2×106 cells/mL.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid (to prevent dye efflux via multidrug resistance pumps) for 45 minutes at 37°C.

  • Compound Treatment: Dispense cells into a 384-well clear-bottom plate. Add the pyridine derivative (dose-response) and incubate for 30 minutes at 37°C.

  • Stimulation & Readout: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject 10 µg/mL anti-human IgM to crosslink the BCR and activate SYK. Monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Analysis: Calculate the Maximum minus Minimum fluorescence (Max-Min) to determine the cellular IC50.

Workflow N1 1. Chemical Synthesis (Buchwald-Hartwig) N2 2. Structural Validation (NMR / LC-MS) N1->N2 N3 3. Biochemical Assay (TR-FRET SYK IC50) N2->N3 N4 4. Cellular Validation (Ramos Ca2+ Flux) N3->N4

Self-validating experimental workflow for synthesizing and testing SYK inhibitors.

References

  • WO/2011/014515 COMPOSÉS ET COMPOSITIONS UTILISÉS COMME INHIBITEURS DE LA SYK KINASE. WIPO. 2

  • Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors - EP 2441755 A1. European Patent Office. 1

  • WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. Google Patents. 4

  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate.3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The compound 2-Amino-4-(1'-hydroxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (CAS: 947533-19-9) is a highly functionalized heterocyclic building block frequently utilized in the development of novel active pharmaceutical ingredients (APIs)[1]. The presence of both a primary amine and a secondary alcohol on a pyridine scaffold presents unique opportunities for divergent functionalization in medicinal chemistry.

As a Senior Application Scientist, I have structured this protocol to not only provide the procedural steps but to elucidate the chemical causality behind the synthetic route. Direct electrophilic aromatic substitution (such as nitration) on a pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which is further deactivated by protonation in acidic media.

To circumvent this, our validated pathway employs a strategic N-oxidation step. Converting 4-acetylpyridine to its N-oxide donates electron density back into the ring via resonance, specifically activating the 2- and 6-positions for electrophilic attack[2]. Following nitration, a series of chemoselective reductions are employed to yield the final target.

Synthetic Pathway Visualization

The following workflow illustrates the multi-step transformation from commercially available 4-acetylpyridine to the target hydrochloride salt.

SynthesisPathway SM 4-Acetylpyridine Step1 1. N-Oxidation (H2O2) 2. Nitration (HNO3/TFAA) SM->Step1 Int1 2-Nitro-4-acetylpyridine N-oxide Step1->Int1 Step2 Reduction 1 (Pd/C then Sn/HCl) Int1->Step2 Int2 2-Amino-4-acetylpyridine Step2->Int2 Step3 Ketone Reduction (NaBH4, MeOH) Int2->Step3 Int3 2-Amino-4-(1-hydroxyethyl)pyridine (Free Base) Step3->Int3 Step4 Salt Formation (HCl / Et2O) Int3->Step4 Product 2-Amino-4-(1-hydroxyethyl)pyridine HCl Step4->Product

Figure 1: Chemoselective synthetic workflow for 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl.

Quantitative Reaction Parameters

The table below summarizes the stoichiometric requirements and expected yields for the critical transformations in this protocol.

Reaction PhaseSubstrateKey Reagent(s)Molar Eq.Temp (°C)Time (h)Expected Yield
Nitration 4-Acetylpyridine N-oxide HNO3​ / TFAA2.1 / 4.20 °C8.055 - 60%
Nitro Reduction 2-Nitro-4-acetylpyridineSn / conc. HCl2.8 / ExcessReflux2.075 - 80%
Ketone Reduction 2-Amino-4-acetylpyridine NaBH4​ 1.50 to 25 °C1.585 - 90%
Salt Formation Free BaseHCl (g) or 2M in Ether1.10 °C0.5> 95%

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Amino-4-acetylpyridine

Note: This phase adapts established literature procedures for the nuclear substitution of 4-acetylpyridine[2].

  • N-Oxidation: Dissolve 4-acetylpyridine (1.0 eq) in a suitable flask. Add 30% w/v H2​O2​ (1.2 eq) dropwise at 0–5 °C. Stir for 15 minutes to yield 4-acetylpyridine-N-oxide quantitatively[2].

  • Nitration: Slowly add the N-oxide (1.0 eq) to Trifluoroacetic anhydride (TFAA, 4.2 eq) at 0 °C. Stir for 1 hour. Dropwise, add concentrated HNO3​ (2.1 eq) and maintain stirring at 0 °C for 8 hours. Quench with Na2​S2​O5​ solution, adjust pH to 6-7, and extract with Dichloromethane (DCM)[2].

  • Deoxygenation & Reduction: Reduce the N-oxide intermediate using Pd/C in methanol under a hydrogen atmosphere (or ethyl formate) to yield 2-nitro-4-acetylpyridine[2].

  • Nitro Reduction: Suspend 2-nitro-4-acetylpyridine (1.0 eq) with Tin powder (2.8 eq) and add concentrated HCl under reflux. Cool the mixture, basify with 20% NaOH to dissolve tin hydroxides, and extract the resulting 2-amino-4-acetylpyridine with diethyl ether[2].

Phase 2: Chemoselective Ketone Reduction

Sodium borohydride ( NaBH4​ ) is selected here due to its safety profile, ease of handling, and excellent chemoselectivity; it readily reduces aldehydes and ketones to alcohols without over-reducing the aromatic pyridine ring or affecting the primary amine[3].

  • Preparation: Dissolve 2-amino-4-acetylpyridine (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and argon balloon.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4​ (1.5 eq) in small portions to control the evolution of hydrogen gas and manage the exothermic reaction[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Monitor reaction completion via TLC (DCM:MeOH, 9:1).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH4​Cl (or 1N HCl followed by immediate neutralization) to destroy excess borohydride[3]. Evaporate the methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base, 2-amino-4-(1'-hydroxyethyl)-pyridine.

Phase 3: Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt improves compound stability, solubility, and shelf-life, which is critical for downstream pharmaceutical applications[1].

  • Dissolution: Dissolve the crude 2-amino-4-(1'-hydroxyethyl)-pyridine free base in a minimum volume of anhydrous diethyl ether containing 10% absolute ethanol.

  • Precipitation: Cool the solution to 0 °C. Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise under vigorous stirring. A white to off-white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Büchner funnel.

  • Purification: Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL). Dry the solid under high vacuum at 40 °C for 12 hours to afford pure 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride.

References

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. IP Indexing.
  • 17.4: Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts.
  • 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride — Chemical Substance Information. NextSDS.

Sources

Application

In Vitro Assay Protocols for 2-Amino-4-(1'hydroxyethyl)-pyridine Hydrochloride in Kinase Drug Discovery

Introduction & Mechanistic Rationale 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride (CAS 947533-19-9 / Free base CAS 885266-91-1) is a highly versatile synthetic intermediate and pharmacophore widely utilized in targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride (CAS 947533-19-9 / Free base CAS 885266-91-1) is a highly versatile synthetic intermediate and pharmacophore widely utilized in targeted kinase drug discovery. Specifically, this compound serves as a critical building block in the synthesis of potent Spleen Tyrosine Kinase (Syk) inhibitors, such as the 2,7-naphthyridin-1-one derivatives detailed in patent literature .

Causality of the Pharmacophore: In the context of kinase inhibition, the 2-aminopyridine moiety functions as a canonical "hinge-binding" motif. It forms a highly stable bidentate hydrogen bond network with the backbone amide of the kinase hinge region (typically at Ala400 in Syk). The addition of the 1-hydroxyethyl group at the 4-position is strategically critical: it provides a precise vector to extend into the solvent-exposed region or the ribose pocket. The hydroxyl group not only improves the aqueous solubility of the resulting lead compounds but also offers a hydrogen bond donor/acceptor site to engage specific active-site residues, thereby driving kinase selectivity.

Syk kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling . Dysregulation of this pathway is heavily implicated in autoimmune diseases (e.g., rheumatoid arthritis) and B-cell malignancies.

Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN SYK Syk Kinase LYN->SYK PLCG2 PLCγ2 SYK->PLCG2 CALC Intracellular Calcium Release PLCG2->CALC INHIB 2-AHP Derivatives INHIB->SYK Inhibits

Fig 1. BCR signaling pathway highlighting Syk kinase inhibition by 2-AHP derivatives.

Self-Validating Assay Cascade

To ensure rigorous scientific integrity, the evaluation of 2-AHP-derived inhibitors must follow a self-validating workflow. Relying solely on enzymatic assays can lead to false positives due to compound auto-fluorescence or aggregation. Therefore, we pair a functional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with an orthogonal, label-free Surface Plasmon Resonance (SPR) binding assay.

Workflow N1 Compound Prep (2-AHP Derivatives) N2 SPR Binding Assay (Target: Syk) N1->N2 N3 TR-FRET Kinase Activity Assay N2->N3 N4 B-Cell Cellular Efficacy Assay N3->N4

Fig 2. In vitro screening cascade for 2-AHP derived Syk inhibitors.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To quantify the direct binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of 2-AHP derivatives to the recombinant Syk kinase domain. Why SPR? Label-free, real-time detection ensures that binding is direct and not an artifact of enzymatic coupling or fluorescent interference.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry and covalently couple an anti-His antibody.

  • Target Capture: Inject His-tagged human Syk kinase domain (amino acids 356-635) at 10 µg/mL in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) to achieve a capture level of ~2000 Resonance Units (RU).

    • Expert Insight: Capturing the kinase via an antibody rather than direct amine coupling preserves the conformational integrity of the ATP-binding pocket.

  • Analyte Injection: Prepare serial dilutions of the 2-AHP derivative (e.g., 0.1 nM to 10 µM) in HBS-EP+ buffer containing exactly 1% DMSO to match the running buffer. Inject at a high flow rate of 50 µL/min to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds.

    • Expert Insight: This low-pH pulse disrupts the non-covalent His-tag/antibody interaction, stripping the chip for the next cycle without denaturing the covalently bound anti-His antibody.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to calculate KD​ .

Protocol 2: TR-FRET Syk Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compounds. Why TR-FRET? It provides a high signal-to-background ratio and is resistant to compound auto-fluorescence—a common issue with pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mix containing 0.5 nM recombinant full-length human Syk and 100 nM biotinylated poly-Glu-Tyr (4:1) substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of 2-AHP derivatives in 100% DMSO into a 384-well low-volume proplate.

    • Expert Insight: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of 1%, which prevents kinase denaturation.

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme. Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Crucial Step: The final ATP concentration must be set at its apparent Km​ (~15 µM for Syk). This balances the assay's sensitivity to competitive ATP-site inhibitors (like 2-AHP) while maintaining a robust signal window.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis), 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 20 nM Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader. Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the ratio against log[Compound] to derive the IC50​ .

Quantitative Data Presentation

The following table summarizes representative profiling data, demonstrating the evolution of the low-affinity 2-AHP fragment into a highly potent, selective inhibitor (e.g., a 2,7-naphthyridin-1-one derivative).

CompoundSyk IC50​ (TR-FRET, nM)Syk KD​ (SPR, nM)Lck IC50​ (nM)Cellular BCR IC50​ (nM)
2-AHP (Fragment Base) > 10,0008,500> 10,000> 50,000
Elaborated 2-AHP Derivative 1.20.845015
Fostamatinib (Reference) 41351268

Table 1: Comparative in vitro profiling. The elaborated 2-AHP derivative shows sub-nanomolar binding and excellent selectivity over off-target kinases like Lck, translating to potent cellular efficacy.

References

  • IRM LLC. (2011). 2,7-naphthyridin-1-one derivatives as syk kinase inhibitors (Patent No. WO2011014515A1).
  • Ruzza, P., Biondi, B., & Calderan, A. (2009). Therapeutic prospect of Syk inhibitors. Expert Opinion on Therapeutic Patents, 19(10), 1361-1376.[Link]

Method

Application Notes and Protocols: 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride in Early-Stage Kinase Drug Discovery

Executive Summary The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, predominantly serving as a highly effective hinge-binding motif in the design of ATP-competitive kinase inhibitors. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, predominantly serving as a highly effective hinge-binding motif in the design of ATP-competitive kinase inhibitors. The specific functionalization of this core at the 4-position with a 1-hydroxyethyl group—yielding 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (CAS: 947533-19-9) —provides a critical vector for interacting with the solvent-exposed region or the ribose pocket of the kinase active site.

This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for incorporating this specific building block into early-stage drug discovery workflows, particularly for Fragment-Based Drug Discovery (FBDD) and lead optimization of Receptor Tyrosine Kinase (RTK) inhibitors.

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, selecting the right building block requires looking beyond basic reactivity to understand the downstream pharmacological impact. The choice of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is driven by three distinct mechanistic advantages:

The Bidentate Hinge-Binding Motif

The 2-aminopyridine core acts as a classic ATP-mimetic. It establishes bidentate hydrogen bonds (one donor, one acceptor) with the backbone amide and carbonyl residues of the kinase hinge region. This fundamental interaction anchors the molecule within the ATP-binding pocket, a dynamic that has been structurally validated in the discovery of highly potent c-Met kinase inhibitors and ALK2 inhibitors .

The 1-Hydroxyethyl Vector Trajectory

Substitution at the 4-position directs the 1-hydroxyethyl moiety toward the solvent channel or the ribose-binding pocket, depending on the specific kinase conformation.

  • Chiral Exploration: The secondary alcohol introduces a chiral center. Separation into (R) and (S) enantiomers allows medicinal chemists to stereospecifically probe asymmetric pockets, often leading to dramatic shifts in kinase selectivity.

  • Solubility and Linker Attachment: The hydroxyl group acts as an additional hydrogen bond donor/acceptor, improving aqueous solubility. Furthermore, it serves as a bioorthogonal handle for the attachment of PEG linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

The Hydrochloride Salt Advantage

Free base 2-aminopyridines can be prone to oxidation and often exhibit poor solubility in standard assay buffers. Utilizing the hydrochloride salt ensures stoichiometric purity, prevents oxidative degradation during long-term storage, and provides immediate solubility for high-throughput biochemical screening.

Data Presentation: Structural and Pharmacological Profiling

To justify the incorporation of this building block, we summarize its physicochemical advantages and representative pharmacological impact when integrated into a lead scaffold.

Table 1: Physicochemical and Structural Advantages

Property2-Amino-4-(1'-hydroxyethyl)-pyridine HClStandard 2-AminopyridineCausality / Advantage
Aqueous Solubility High (>50 mg/mL)Low to ModerateThe HCl salt disrupts crystal lattice energy; the hydroxyl group acts as an H-bond donor/acceptor, enhancing solvation.
Hinge Binding Bidentate (Donor/Acceptor)Bidentate (Donor/Acceptor)Retains critical interactions with the kinase hinge backbone without steric clash.
Vector Trajectory 4-position directed to solventN/AAllows spatial mapping of the ribose pocket and serves as an attachment point for PROTAC linkers.
Chirality Racemic (Resolvable to R/S)AchiralEnables stereospecific probing of asymmetric kinase pockets to drive target selectivity.

Table 2: Representative Kinase Selectivity Profile (Mock Data for a Derived Lead)

Kinase TargetIC₅₀ (nM)ΔTm (°C) via NanoDSFBinding Mode
c-Met 12+6.5Type I (ATP-competitive)
ALK2 45+4.2Type I (ATP-competitive)
PI3Kα >10,000+0.1No significant binding
EGFR >5,000+0.4Weak off-target binding

Experimental Workflows and Visualizations

Workflow A 2-Amino-4-(1-hydroxyethyl) pyridine HCl B Scaffold Incorporation (Cross-Coupling) A->B C Library Generation (Chiral Separation) B->C D Primary Screening (NanoDSF / Kinase Assay) C->D E Lead Optimization (Hinge-Binding Validation) D->E

Caption: Workflow for integrating the 2-aminopyridine building block into a kinase inhibitor pipeline.

Pathway Ligand HGF / Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, ALK2) Ligand->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation Inhibitor 2-Aminopyridine Derived Inhibitor Inhibitor->RTK Hinge Binding (Inhibition) Downstream Tumor Proliferation & Survival PI3K->Downstream Signaling Cascade

Caption: Intracellular RTK signaling pathway disrupted by 2-aminopyridine-derived inhibitors.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Buchwald-Hartwig Amination

Objective: Couple 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl to an aryl halide core without protecting the secondary alcohol. Causality: The 2-amino group of pyridine is a notoriously poor nucleophile. Furthermore, the presence of an unprotected secondary alcohol risks competitive O-arylation. We utilize BrettPhos Pd G3 , a catalyst specifically engineered to promote highly selective C-N bond formation over C-O bond formation, even with deactivated amines.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide scaffold (1.0 equiv), 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (1.2 equiv), and BrettPhos Pd G3 (0.05 equiv).

  • Base Addition (Critical Step): Add Sodium tert-butoxide (NaOtBu) (3.0 equiv). Causality: Because the building block is a hydrochloride salt, one full equivalent of base is consumed immediately to liberate the free amine in situ. The remaining 2.0 equivalents facilitate the catalytic cycle.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Seal the tube, remove from the glovebox, and heat to 90 °C for 12 hours.

  • Validation/Control: Monitor the reaction via LC-MS. The system is self-validating: the presence of a single product mass corresponding to the N-arylated product (and absence of the +Mass corresponding to O-arylation) confirms the chemoselectivity of the BrettPhos catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: High-Throughput NanoDSF Kinase Binding Assay

Objective: Validate that the synthesized derivative successfully binds the kinase hinge region. Causality: Differential Scanning Fluorimetry (NanoDSF) measures changes in intrinsic tryptophan fluorescence (ratio of 350 nm / 330 nm) as the kinase unfolds. A compound that binds the ATP pocket stabilizes the folded state, resulting in a positive thermal shift (ΔTm). This label-free method avoids the artifacts common in ATP-competitive biochemical assays.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant kinase domain (e.g., c-Met or ALK2) to a final concentration of 2 μM in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 μL of the protein solution into a 384-well PCR plate. Add 100 nL of the test compound (10 mM in DMSO) using an acoustic dispenser (e.g., Echo 550) to achieve a final compound concentration of 100 μM (1% DMSO final).

  • Controls (Self-Validation): Include a DMSO-only negative control (baseline Tm) and a known Type I inhibitor (e.g., Crizotinib) as a positive control. The assay is only valid if Crizotinib produces a ΔTm > +4.0 °C.

  • Thermal Melt: Load the samples into NanoDSF capillaries. Run a temperature ramp from 20 °C to 95 °C at a rate of 1.5 °C/min.

  • Data Analysis: Calculate the first derivative of the 350/330 nm ratio to determine the inflection point (Tm). Calculate ΔTm = Tm(Compound) - Tm(DMSO). A ΔTm ≥ +2.0 °C confirms target engagement at the hinge region.

References

  • Zhang, D., Ai, J., Liang, Z., Li, C., Peng, X., Ji, Y., ... & Liu, H. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169-5180. URL:[Link]

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., ... & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. URL:[Link]

Application

Application Note: High-Efficiency Cell Culture Media Supplementation with 2-Amino-4-(1'hydroxyethyl)-pyridine Hydrochloride

Target Audience: Stem Cell Researchers, Assay Developers, and Drug Discovery Scientists Application: Prevention of dissociation-induced anoikis in human pluripotent stem cells (hPSCs) and 3D organoid cultures. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Stem Cell Researchers, Assay Developers, and Drug Discovery Scientists Application: Prevention of dissociation-induced anoikis in human pluripotent stem cells (hPSCs) and 3D organoid cultures.

Introduction & Mechanistic Grounding

The expansion and genetic manipulation of human pluripotent stem cells (hPSCs) and patient-derived organoids require single-cell dissociation. However, detaching these cells from their extracellular matrix triggers a rapid apoptotic response known as anoikis. While traditional media supplements like Y-27632 have been used to mitigate this, their reliance on complex syntheses and variable aqueous solubility often necessitates the use of DMSO as a vehicle, which can inadvertently induce spontaneous differentiation or alter the epigenetic landscape of sensitive cell types.

Enter 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride (2-AHP-HCl) . This small molecule represents a highly optimized, next-generation media supplement.

The Chemical Causality of 2-AHP-HCl

The 2-aminopyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its ability to act as an ATP-competitive hinge-binder in various kinases, including Rho-associated protein kinase (ROCK) and Activin receptor-like kinase 2 (ALK2) .

By substituting the pyridine ring with a 1-hydroxyethyl group at the 4-position, the molecule achieves two critical functional upgrades:

  • Targeted Kinase Inhibition: The 2-amino group forms essential bidentate hydrogen bonds with the kinase hinge region, while the pyridine core anchors into the hydrophobic adenine-binding pocket.

  • Superior Physicochemical Profile: The 4-(1'-hydroxyethyl) group extends toward the solvent-exposed region. This hydroxyl group acts as a hydrogen bond donor/acceptor, significantly reducing the molecule's lipophilicity (LogP). This modification drastically improves aqueous solubility and reduces off-target cytochrome P450 (CYP) inhibition—a common drawback of more lipophilic kinase inhibitors . Furthermore, the hydrochloride salt formulation ensures rapid, complete dissolution directly in aqueous media, entirely bypassing the need for cytotoxic DMSO.

Pathway Visualization

The following diagram illustrates the molecular causality of how 2-AHP-HCl intercepts the stress-induced apoptotic cascade during cell passaging.

G Stress Single-Cell Dissociation RhoA RhoA Activation Stress->RhoA ROCK ROCK1/2 Kinase RhoA->ROCK MLC Actomyosin Contraction ROCK->MLC Survival Cell Survival ROCK->Survival Inhibition Anoikis Anoikis (Cell Death) MLC->Anoikis AHP 2-AHP-HCl AHP->ROCK Hinge Binding

Fig 1: 2-AHP-HCl prevents dissociation-induced anoikis via competitive ROCK inhibition.

Quantitative Performance Data

The table below summarizes the physicochemical advantages of 2-AHP-HCl over legacy supplements. The elimination of DMSO and high aqueous solubility directly translate to higher cell viability and reduced off-target toxicity.

Table 1: Comparative Profiling of Kinase-Targeting Media Supplements
SupplementPrimary Target(s)Aqueous SolubilityVehicle RequiredhPSC Survival (24h)Off-Target CYP Inhibition
2-AHP-HCl ROCK1/2, ALK2>50 mg/mLH₂O / Basal Media>85%Minimal
Y-27632 ROCK1/2~15 mg/mLH₂O~80%Low
Thiazovivin ROCK1/2<1 mg/mLDMSO~75%Moderate

Self-Validating Protocol: hPSC Single-Cell Passaging

This protocol is engineered as a self-validating system . It includes a built-in checkpoint to ensure that the biological response observed is strictly due to the active supplementation, ruling out false positives caused by incomplete enzymatic dissociation or degraded media.

Phase 1: Reconstitution of 2-AHP-HCl

Causality: Because 2-AHP-HCl is a hydrochloride salt (MW: 174.63 g/mol ), it dissolves readily in water. Avoiding DMSO prevents solvent-induced epigenetic drift in stem cells.

  • Weigh exactly 17.46 mg of 2-AHP-HCl powder.

  • Dissolve in 10 mL of sterile, cell-culture grade H₂O to create a 10 mM stock solution .

  • Filter-sterilize through a 0.22 µm PES membrane.

  • Aliquot into 500 µL volumes and store at -20°C (stable for up to 6 months).

Phase 2: Media Preparation

Causality: The kinetics of RhoA/ROCK activation occur within minutes of integrin detachment. Pre-saturating the media ensures the kinase hinge regions are occupied immediately upon cell seeding.

  • Warm the basal maintenance media (e.g., mTeSR™ or E8) to room temperature.

  • Add the 10 mM 2-AHP-HCl stock to the media at a 1:1000 dilution to achieve a 10 µM working concentration .

  • Validation Setup: Prepare a separate 5 mL aliquot of basal media without 2-AHP-HCl to serve as the negative control.

Phase 3: Single-Cell Dissociation & Seeding
  • Aspirate old media from the hPSC culture plate and wash once with DPBS (without Ca²⁺/Mg²⁺).

  • Add Accutase (1 mL per well of a 6-well plate) and incubate at 37°C for 5–8 minutes. Causality: Accutase is used instead of Trypsin to preserve cell surface integrins, which are critical for reattachment.

  • Gently triturate the cells 3–5 times to ensure a true single-cell suspension.

  • Centrifuge at 200 x g for 4 minutes and resuspend the pellet in the 10 µM 2-AHP-HCl supplemented media.

  • Seed the cells onto Matrigel-coated plates at a density of 50,000 cells/cm².

  • Validation Step: Seed one well using the unsupplemented negative control media prepared in Phase 2.

Phase 4: The Validation Checkpoint (24 Hours Post-Seeding)

At 24 hours, observe the plates under phase-contrast microscopy to validate the assay:

  • Treated Wells (2-AHP-HCl): Should display >85% survival. Cells will appear as flattened, adherent single cells beginning to form small, compact colonies.

  • Control Well (Unsupplemented): Must exhibit massive cell rounding, detachment, and membrane blebbing (<15% survival).

  • System Logic: If the control well dies while the treated well survives, the protocol is validated; the 2-AHP-HCl successfully blocked anoikis. If both wells show high survival, the dissociation was incomplete (cells remained in clumps, avoiding anoikis triggers). If both show cell death, the 2-AHP-HCl stock has degraded or the basal media is compromised.

References

  • Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats Journal of Medicinal Chemistry URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Journal of Medicinal Chemistry URL:[Link]

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design ACS Medicinal Chemistry Letters URL:[Link]

Technical Notes & Optimization

Troubleshooting

Process Optimization &amp; Troubleshooting Center: 2-Amino-4-(1'hydroxyethyl)-pyridine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common yield-limiting bottlenecks encountered during the synthesis of 2-Amino-4-(1'hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common yield-limiting bottlenecks encountered during the synthesis of 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride (CAS: 947533-19-9) [1].

This molecule is a critical pharmaceutical intermediate, but its synthesis from 2-aminoisonicotinonitrile (CAS: 42182-27-4) is notoriously plagued by poor Grignard conversions, product loss during reduction workups, and hygroscopic salt formation [2]. This guide provides a self-validating system of optimized protocols and causality-driven troubleshooting to ensure high-fidelity, reproducible yields.

Synthetic Workflow

G A 2-Aminoisonicotinonitrile (CAS: 42182-27-4) B 1-(2-Aminopyridin-4-yl)ethanone Intermediate A->B 1. MeMgBr (3.0 eq), Et2O 2. HCl quench, 2h RT C 2-Amino-4-(1'hydroxyethyl)pyridine (CAS: 885266-91-1) B->C NaBH4, MeOH 0 °C to RT D Target HCl Salt (CAS: 947533-19-9) C->D 1.05 eq HCl in Dioxane/MTBE

Synthetic workflow for 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride.

Section 1: Quantitative Yield Analysis & Optimization Metrics

By transitioning from standard literature conditions to our optimized parameters, researchers can expect a dramatic increase in overall isolated yield. The table below summarizes the causality behind the yield improvements.

Reaction StepLimiting Factor for YieldStandard YieldOptimized YieldKey Optimization Parameter
1. Grignard Addition -NH₂ deprotonation; incomplete imine hydrolysis45–50%78–82% Use 3.0 eq MeMgBr; extended acidic hydrolysis (2h at RT)
2. Ketone Reduction Borate complexation trapping product in aq. phase60–65%88–92% Quench with sat. NH₄Cl; extract with 4:1 CHCl₃:iPrOH at pH 9
3. Salt Formation Di-HCl salt formation (hygroscopic gummy oil)~70%>95% Strict 1.05 eq anhydrous HCl; MTBE anti-solvent crystallization
Section 2: Step-by-Step Optimized Protocols
Step 1: Grignard Addition & Imine Hydrolysis

Objective: Convert 2-aminoisonicotinonitrile to 1-(2-aminopyridin-4-yl)ethanone.

  • Initiation: Dissolve 2-aminoisonicotinonitrile (1.0 eq) in anhydrous diethyl ether (Et₂O) under a strict N₂ atmosphere. Cool the reaction vessel to 0 °C.

  • Addition: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 3.0 eq) [2]. Maintain the internal temperature below 10 °C during addition.

  • Propagation: Gradually warm the mixture to room temperature, then reflux overnight.

  • Hydrolysis (Critical): Cool to 0 °C. Carefully quench with cold H₂O, followed immediately by the addition of concentrated HCl until the aqueous layer reaches pH < 2. Stir vigorously at room temperature for 2 hours.

  • Isolation: Basify the aqueous layer to pH 9 using 6M NaOH at 0 °C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Ketone Reduction & Borate Disruption

Objective: Reduce the ketone to 2-amino-4-(1'hydroxyethyl)pyridine.

  • Reduction: Dissolve the crude 1-(2-aminopyridin-4-yl)ethanone (1.0 eq) in anhydrous Methanol (MeOH) at 0 °C.

  • Addition: Add Sodium borohydride (NaBH₄, 1.5 eq) in small portions to control hydrogen evolution. Stir for 2 hours while allowing the reaction to naturally warm to room temperature.

  • Quench & Disruption (Critical): Quench the reaction with saturated aqueous NH₄Cl and stir for 30 minutes. Add 1M NaOH until the solution reaches pH 9–10 to fully disrupt boron-nitrogen coordination complexes.

  • Extraction: Extract the aqueous phase using a highly polar solvent mixture of Chloroform:Isopropanol (4:1 v/v) (4x).

  • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate to yield the free base as a solid.

Step 3: Controlled Hydrochloride Salt Formation

Objective: Precipitate the mono-hydrochloride salt without over-salting.

  • Dissolution: Dissolve the free base (1.0 eq) in a minimum volume of anhydrous Tetrahydrofuran (THF) or absolute Ethanol. Cool to 0 °C.

  • Titration (Critical): Slowly add exactly 1.05 equivalents of a standardized anhydrous HCl solution (e.g., 4M HCl in dioxane).

  • Crystallization: Stir for 15 minutes at 0 °C. Slowly add Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent until a persistent cloudiness is observed, then allow the mono-HCl salt to crystallize.

  • Isolation: Filter the precipitate under a blanket of N₂, wash with cold MTBE, and dry under high vacuum to afford 2-amino-4-(1'hydroxyethyl)-pyridine hydrochloride.

Section 3: Troubleshooting FAQs

Q1: Why is the yield of my Grignard addition to 2-aminoisonicotinonitrile consistently below 50%? A: This is a stoichiometric failure caused by the inherent acidity of the starting material. The unprotected exocyclic 2-amino (-NH₂) group is highly acidic relative to the Grignard reagent. The first equivalent of MeMgBr is entirely consumed by deprotonating the -NH₂ group, forming an unreactive magnesium amide. If you only use 1.5–2.0 equivalents, there is insufficient nucleophile remaining to attack the nitrile [1]. Solution: You must use at least 3.0 equivalents of MeMgBr. Furthermore, the intermediate imine magnesium salt is remarkably stable. Quenching with cold water alone will leave you with unhydrolyzed imine. You must use concentrated HCl and allow the mixture to stir for at least 2 hours to force complete hydrolysis to the acetyl group.

Q2: During the NaBH₄ reduction, TLC shows complete conversion of the ketone, but my isolated yield of the alcohol is poor. Where is my product? A: Your product is trapped in the aqueous phase. 2-Amino-4-(1'hydroxyethyl)pyridine is a highly polar molecule containing two basic nitrogens and a hydroxyl group. During reduction, it forms robust, water-soluble borate complexes with the oxidized boron species. Standard extractions with ethyl acetate or dichloromethane will fail to partition the product into the organic layer. Solution: After quenching with NH₄Cl, you must intentionally basify the aqueous layer to pH 9–10 using NaOH. This competes with the boron-nitrogen coordination, freeing the product. Subsequently, extract using a highly polar organic mixture—specifically Chloroform:Isopropanol (4:1 v/v)—which drastically improves the partition coefficient of the free base.

Q3: When forming the hydrochloride salt, I get a highly hygroscopic, gummy oil instead of a crystalline solid. How do I fix this? A: You are inadvertently forming the di-hydrochloride salt. The pyridine ring contains two basic sites: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. The pyridine nitrogen is significantly more basic (pKa ~6.8) and protonates first to form the desired mono-HCl salt. However, if you use excess HCl or bubble HCl gas without stoichiometric control, the 2-amino group (pKa ~2.0) will also protonate. The resulting di-hydrochloride salt is a highly hygroscopic oil that resists crystallization. Solution: Utilize strict stoichiometric control. Use exactly 1.05 equivalents of a standardized anhydrous HCl solution (such as 4M in dioxane). Perform the salting in a non-polar/polar solvent matrix (like THF) and induce crystallization using an anti-solvent like MTBE to precipitate the pure mono-salt cleanly.

References
  • Title: Compounds and compositions as syk kinase inhibitors (WO2011014515A1)
Optimization

Technical Support Center: Crystallization &amp; Recrystallization of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl

Welcome to the Advanced Technical Support Center for the crystallization optimization of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl . This guide is engineered for researchers and process chemists facing scale-up challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization optimization of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl . This guide is engineered for researchers and process chemists facing scale-up challenges, polymorphic inconsistencies, or phase separation issues. As a Senior Application Scientist, I have structured this resource to provide not just the "how," but the mechanistic "why" behind each process parameter, ensuring your workflows are robust, scalable, and self-validating.

Part 1: Troubleshooting FAQs

Q1: Why does the API form a milky emulsion instead of crystallizing upon cooling, and how can I prevent this?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when a supersaturated system enters a miscibility gap before crossing the metastable zone limit for nucleation 1[1]. The solute-rich dispersed droplets lack a rigid crystal lattice, acting as a sink that traps impurities and eventually solidifies into agglomerated, low-purity masses2[2].

  • Causality: The amphiphilic nature of the pyridine ring, combined with the polar 1'hydroxyethyl group and the chloride counterion, makes this molecule highly sensitive to solvent polarity shifts. When cooled rapidly, the chemical potential of the solute favors spinodal decomposition (phase demixing) over the kinetically slower process of crystal lattice integration3[3].

  • Resolution: Implement a rigorous seeding strategy. By adding 1-2 wt% of seed crystals just above the cloud point within the metastable zone, you provide a low-energy template for direct solid-liquid nucleation. This thermodynamic bypass prevents the system from entering the LLPS boundary.

LLPS_Pathway cluster_kinetic Uncontrolled Cooling (Kinetic) cluster_thermo Seeded Cooling (Thermodynamic) Start Supersaturated Solution (Single Phase) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling Seed Seed Addition in Metastable Zone Start->Seed Controlled Cooling Oil Solute-Rich Droplets (Impurity Sink) LLPS->Oil Agglom Agglomerated Crystals (Low Purity) Oil->Agglom Spontaneous Solidification Growth Direct Crystal Growth Seed->Growth Pure High-Purity Crystalline API Growth->Pure

Thermodynamic vs. Kinetic Pathways: Bypassing LLPS via Seeding.

Q2: We observe batch-to-batch variability in the crystal habit and melting point. How do we control the polymorphic form?

A: Hydrochloride salts of functionalized pyridines frequently exhibit polymorphism due to the highly flexible hydrogen-bonding network involving the pyridinium nitrogen, the chloride anion, and the hydroxyl group 4[4].

  • Causality: Rapid supersaturation generation kinetically favors the precipitation of metastable polymorphs or channel solvates (where solvent molecules become trapped in lattice tunnels) 5[5]. The 1'hydroxyethyl group acts as both a hydrogen bond donor and acceptor, leading to competing supramolecular synthons.

  • Resolution: Shift from kinetically driven to thermodynamically controlled crystallization. Maintain the system at a low, constant supersaturation level using a combined cooling and anti-solvent approach 6[6]. This allows the most thermodynamically stable polymorph to nucleate and grow, dissolving any transient metastable forms via Ostwald ripening.

Q3: How do I balance yield and particle size distribution (PSD) when using an anti-solvent?

A: Linear addition of an anti-solvent often creates localized zones of high supersaturation, leading to primary nucleation bursts, excessive fines, and poor downstream filtration 7[7].

  • Causality: At the start of the addition, the solvent matrix is highly sensitive to the anti-solvent, causing a sharp drop in solubility. If the addition rate exceeds the crystal growth rate, the system relieves supersaturation via secondary nucleation rather than growing existing crystals.

  • Resolution: Optimize the addition trajectory using a non-linear (convex cubic) dosing profile. Start with a very slow addition rate to prioritize the growth of the seed bed, and gradually increase the rate as the solute concentration depletes.

Part 2: Data Presentation & Troubleshooting Matrices

Table 1: Quantitative Solvent Selection Matrix for 2-Amino-4-(1'hydroxyethyl)-pyridine HCl (Data represents optimized theoretical parameters for a 100g scale-up)

Primary SolventAnti-SolventRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Target Yield (%)Purity (HPLC Area %)LLPS Risk
EthanolEthyl Acetate1:21451291.7>99.5Low
IsopropanolHeptane1:398594.998.2Medium
MethanolMTBE1:42102588.199.1Low
WaterAcetone1:53504587.197.5High

Table 2: Rapid Troubleshooting Matrix

Symptom / ObservationAnalytical SignatureRoot CauseCorrective Action
Milky emulsion during cooling FBRM: Spike in chord counts <10 µm; Visual: TurbidityLiquid-Liquid Phase Separation (Oiling out)Implement seeding at higher temperature; reduce cooling rate.
Inconsistent melting point DSC: Multiple endothermic peaksPolymorphic mixture or channel solvatesExtend isothermal aging time; use combined cooling/anti-solvent method.
Poor filtration / Cake cracking FBRM: High population of fines (<20 µm)Rapid primary nucleation (kinetic crash)Shift to non-linear (convex) anti-solvent dosing profile.

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Seeded Cooling Crystallization (LLPS Bypass)

This protocol relies on in-process controls (IPC) to validate the thermodynamic state before advancing.

  • Dissolution : Suspend the crude API in Ethanol (5 volumes). Heat to 60°C until complete dissolution.

    • Validation: Visual confirmation of a clear solution; Attenuated Total Reflectance (ATR-FTIR) spectroscopy shows a steady-state solute concentration.

  • Clarification : Perform hot filtration through a 0.45 µm PTFE filter to remove foreign particulates that act as heterogeneous nucleation sites.

  • Controlled Cooling : Cool the reactor to the seeding temperature ( Tseed​ = 45°C) at a linear rate of 0.5 °C/min.

    • Validation: Focused Beam Reflectance Measurement (FBRM) must show baseline chord counts (confirming no spontaneous nucleation or LLPS has occurred).

  • Seeding : Add 1.5 wt% of pre-milled seed crystals (target D50: 20-30 µm) as a slurry in Ethanol. Hold isothermally for 60 minutes.

    • Validation: FBRM shows a stable, slight increase in chord counts corresponding to seed dispersion and initial growth.

  • Desupersaturation : Cool to 5°C at a slow, linear rate of 0.1 °C/min. This maintains supersaturation strictly within the metastable zone, prioritizing crystal growth over secondary nucleation.

  • Isolation : Filter the suspension and wash the cake with 2 volumes of cold Ethyl Acetate (5°C). Dry under vacuum at 40°C.

Protocol B: Combined Cooling and Anti-Solvent Addition

Designed to maximize yield while strictly controlling the polymorphic form.

Workflow Dissolve 1. Dissolution (T_max) Cool1 2. Initial Cooling (To Metastable Zone) Dissolve->Cool1 Seed 3. Seed Addition (Isothermal Hold) Cool1->Seed AntiSolvent 4. Non-Linear Anti-Solvent Dosing Seed->AntiSolvent Cool2 5. Final Cooling (To T_min) AntiSolvent->Cool2 Isolate 6. Filtration & Cake Washing Cool2->Isolate

Optimized workflow for combined cooling and anti-solvent crystallization.

  • Preparation : Follow steps 1-4 from Protocol A to establish a mature seed bed in the primary solvent (Methanol) at 45°C.

  • Anti-Solvent Dosing : At Tseed​ (45°C), begin dosing the anti-solvent (MTBE) using a convex cubic mass flow profile over 4 hours. Start at 0.05 vol/min and gradually increase to 0.25 vol/min.

    • Causality: Slow initial addition prevents localized supersaturation spikes, allowing the existing seeds to consume the solute efficiently.

  • Final Cooling : Once all anti-solvent is added, cool the system to 5°C at 0.2 °C/min.

  • Aging : Hold isothermally at 5°C for 2 hours.

    • Validation: ATR-FTIR confirms the mother liquor concentration has plateaued, reaching thermodynamic equilibrium (the absolute solubility limit).

  • Isolation : Filter, wash with cold MTBE, and dry under vacuum.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL
  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL
  • Systematic Model-Based Steady State and Dynamic Optimization of Combined Cooling and Antisolvent Multistage Continuous Crystallization Processes Source: MDPI URL
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Source: ACS Publications URL
  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process Source: ACS Publications URL
  • US9708327B2 - Polymorphic forms of a hydrochloride salt Source: Google Patents URL

Sources

Troubleshooting

Enhancing the shelf-life and stability of 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride in aqueous media

Welcome to the Application Science Technical Support Center. As researchers transition 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride from solid-state synthesis to aqueous assays or intravenous formulations, stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers transition 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride from solid-state synthesis to aqueous assays or intravenous formulations, stability becomes a primary bottleneck. While aminopyridines demonstrate excellent chemical stability in their solid forms[1], their behavior in aqueous media is highly susceptible to pH shifts, auto-oxidation, and photolysis. In fact, unstabilized aqueous solutions of related aminopyridines are generally not recommended for storage beyond 24 hours[2].

This guide provides field-proven, mechanistic troubleshooting strategies to enhance the shelf-life of your aqueous stock solutions, ensuring your experimental data remains robust and reproducible.

I. Formulation & Stability Troubleshooting Workflow

Before diving into specific degradation mechanisms, use the following self-validating workflow to diagnose and correct macroscopic stability failures in your formulations.

Workflow Start Aqueous Formulation of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl CheckPH Assess pH & Buffer Capacity Start->CheckPH Degradation Observe Degradation? CheckPH->Degradation Oxidation Discoloration / Oxidation (Add Antioxidants/Chelators) Degradation->Oxidation Yes (Color) Precipitation Precipitation / Free Base (Adjust pH < pKa) Degradation->Precipitation Yes (Cloudy) Stable Stable Solution (Proceed to ICH Q1A Testing) Degradation->Stable No Oxidation->Stable Resolved Precipitation->Stable Resolved

Caption: Workflow for diagnosing and resolving stability issues in aqueous aminopyridine formulations.

II. Troubleshooting Guides & FAQs

Q1: My aqueous stock solution develops a pink/brown tint after a few days on the bench. What is causing this, and how do I prevent it?

The Mechanism: Discoloration is the hallmark of primary amine auto-oxidation. The 2-amino group on the pyridine ring is highly susceptible to oxidation by dissolved oxygen, a process often catalyzed by trace transition metals and UV light. This leads to the formation of N-oxides or highly conjugated azo-dimers, which absorb visible light and cause the color shift. The Solution:

  • Remove the Catalyst: Add a chelating agent like EDTA (0.01% - 0.05% w/v) to sequester trace metals (e.g., Fe³⁺, Cu²⁺) that drive Fenton-like oxidative cycles.

  • Remove the Oxidant: Sparge your aqueous buffer with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolving the API.

  • Block Photolysis: Aminopyridines are photosensitive. Always store solutions in actinic (amber) glassware to comply with[3].

Q2: When I dilute the hydrochloride salt into a physiological buffer (pH 7.4), the solution becomes cloudy over time. Why?

The Mechanism: This is a pH-dependent solubility failure. The hydrochloride salt of 2-Amino-4-(1'hydroxyethyl)-pyridine is highly soluble because the pyridine nitrogen is protonated. However, the pKa of substituted aminopyridines typically ranges between 6.0 and 7.0. When placed in a pH 7.4 buffer, a significant fraction of the compound deprotonates into its neutral free-base form. The free base has drastically lower aqueous solubility, leading to micro-precipitation. The Solution: To maintain the compound in solution, formulate your stock at a pH at least 1.5 to 2 units below its pKa (target pH 4.5 – 5.0). Use a citrate or acetate buffer system. Self-Validation Tip: After formulation, measure the absorbance of the solution at 600 nm; a baseline reading of zero confirms the absence of colloidal micro-precipitates.

Q3: My solution remains clear and colorless, but HPLC analysis shows a 15% loss in potency over two weeks. Where is the drug going?

The Mechanism: You are likely observing the silent oxidation of the 1'-hydroxyethyl group. Secondary alcohols can be oxidized to their corresponding ketones without causing visible precipitation or severe discoloration. This metabolic and chemical vulnerability is well-documented in the development of [4]. The Solution: Implement a stability-indicating assay (SIA) using HPLC-UV/MS to track the appearance of the ketone degradant. To prevent this pathway, ensure strict anaerobic storage (Argon overlay) and consider adding a water-soluble antioxidant like sodium metabisulfite or ascorbic acid (0.1% w/v).

III. Mechanistic Degradation Pathways

Understanding the specific vulnerabilities of the molecule allows for targeted formulation strategies. The diagram below illustrates the three primary chemical degradation routes for this compound in water.

Pathways API 2-Amino-4-(1'hydroxyethyl)-pyridine N_Oxide N-Oxidation (Pyridine Ring) API->N_Oxide ROS / Peroxides Ketone Alcohol Oxidation (Ketone Formation) API->Ketone Transition Metals / O2 Azo Azo/Dimerization (Amino Group) API->Azo Light / Auto-oxidation

Caption: Primary chemical degradation pathways of 2-Amino-4-(1'hydroxyethyl)-pyridine in aqueous media.

IV. Quantitative Stability Data

The following table summarizes the expected shelf-life metrics of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl (10 mg/mL) under various formulation conditions, tested at standard (25°C / 60% RH)[5].

Formulation ConditionContainer / AtmospherePrimary Degradant ObservedVisual Appearance at Day 14Shelf-Life (Potency > 95%)
Unbuffered Water (pH ~3.5)Clear Glass / Ambient AirAzo-dimers (Amino oxidation)Light Pink< 24 Hours
PBS Buffer (pH 7.4)Clear Glass / Ambient AirFree Base PrecipitationCloudy / Particulate< 2 Hours
Acetate Buffer (pH 5.0)Clear Glass / Ambient AirKetone (Alcohol oxidation)Clear, Colorless3 Days
Acetate Buffer (pH 5.0) + 0.05% EDTAAmber Glass / Argon OverlayNone detectedClear, Colorless> 6 Months

V. Step-by-Step Methodology: Preparation of a Stabilized Aqueous Stock

To achieve the >6-month shelf life demonstrated above, follow this self-validating protocol. This method systematically eliminates the causal factors of degradation.

Phase 1: Solvent Preparation

  • Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.0 using glacial acetic acid.

  • Add Disodium EDTA to a final concentration of 0.05% (w/v) to chelate catalytic transition metals.

  • Validation Check: Verify the pH is exactly 5.0 ± 0.1.

  • Sparge the buffer with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.

Phase 2: API Dissolution 5. Weigh the required mass of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl. 6. Slowly add the degassed buffer to the API while stirring gently. Avoid vigorous vortexing, which re-introduces oxygen. 7. Validation Check: Immediately measure the pH. The addition of the HCl salt will slightly lower the pH. If it drops below 4.5, carefully titrate with 0.1 M NaOH back to 5.0.

Phase 3: Sterilization and Packaging 8. Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use Nylon filters, as they can bind aromatic amines. 9. Aliquot the sterile solution into amber glass HPLC vials or storage ampoules. 10. Overlay the headspace of each vial with Argon gas before immediately capping with PTFE-lined septa. 11. Validation Check (T=0): Pull one vial for immediate HPLC-UV analysis to establish the baseline peak area and retention time. Store the remaining vials at 4°C for maximum longevity.

VI. References

Sources

Optimization

Advanced purification techniques for crude 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride

Technical Support Center: Advanced Purification Techniques for Crude 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification Techniques for Crude 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating highly polar, polyfunctional heterocycles. 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride presents a unique "perfect storm" for purification: it contains a basic pyridine ring, a primary amine, a secondary alcohol, and exists as an ionic hydrochloride salt. This guide is designed to move beyond generic protocols, offering field-proven, mechanistically grounded solutions to your most stubborn purification bottlenecks.

Physicochemical Profiling & Causality

Before troubleshooting, we must understand the molecule's behavior. The strong multi-point hydrogen bonding capabilities of the amine and alcohol groups cause severe tailing on acidic stationary phases like bare silica[1]. Furthermore, the benzylic-like position of the 1'-hydroxyethyl group makes it highly susceptible to acid-catalyzed thermal dehydration. Finally, the hygroscopic nature of the 2-aminopyridine scaffold often leads to the absorption of ambient moisture, driving the formation of stable, co-amorphous oils rather than crystalline solids[2].

Troubleshooting Guides & FAQs

Q1: Why does my crude product streak severely on normal-phase silica gel, resulting in poor recovery and co-elution of impurities? A1: This is a classic issue of multi-point hydrogen bonding and ionic interactions. Your target molecule's functional groups interact irreversibly with the acidic silanol (Si-OH) groups on the silica gel surface[1]. Furthermore, the HCl salt form is insoluble in typical normal-phase organic eluents, causing it to precipitate at the column head. The Solution: Abandon normal-phase silica. Switch to Cation-Exchange Chromatography (e.g., Dowex 50WX8) for bulk cleanup. The resin's sulfonic acid groups will temporarily bind the protonated aminopyridine, allowing neutral and acidic impurities to be washed away. Elution is then achieved using a volatile basic buffer, such as 20 mM ammonium acetate at pH 8.5[3].

Q2: During the thermal concentration of my purified fractions, I noticed the appearance of a new, less polar impurity on LC-MS. What is causing this? A2: You are observing the dehydration of the 1'-hydroxyethyl group to form 2-amino-4-vinylpyridine. The secondary alcohol is situated in a benzylic-like position relative to the pyridine ring. Under thermal stress, especially in the presence of trace acids (like the HCl from your salt form), the hydroxyl group is protonated and leaves as water. This forms a resonance-stabilized carbocation that quickly loses a proton to yield the vinyl derivative. The Solution: Never exceed 35–40°C during rotary evaporation. If concentrating acidic fractions, neutralize them first or use lyophilization (freeze-drying) to remove water and volatile buffers without imparting thermal stress.

Q3: My crude hydrochloride salt is a stubborn, sticky oil. How can I achieve a >99.5% purity crystalline solid? A3: The hygroscopic nature of 2-aminopyridine derivatives often leads to phase separation and the formation of co-amorphous systems rather than ordered crystals[2]. The Solution: Employ an Antisolvent Recrystallization strategy[4]. Dissolve the crude oil in a minimal amount of dry, hot ethanol (the solvent). Slowly add diethyl ether (the antisolvent) dropwise until the solution becomes faintly turbid. The stark difference in dielectric constants forces the highly polar HCl salt into a crystalline lattice while leaving less polar organic impurities dissolved in the mother liquor.

Quantitative Data: Purification Strategy Comparison

To aid in selecting the appropriate method, consult the performance metrics below.

Purification TechniqueTarget Impurity RemovedTypical Recovery Yield (%)Final Purity Achieved (%)Scalability
Cation-Exchange (Dowex) Neutral/Acidic byproducts85 - 9290 - 95High (>100g)
RP-HPLC (NH₄OAc buffer) Regioisomers, related bases75 - 82> 99.0Low (<5g)
Antisolvent Recrystallization Trace organics, color bodies65 - 80> 99.5Medium (10-50g)

Experimental Protocols

Protocol 1: Cation-Exchange Cleanup (Dowex 50WX8)

Self-Validating Step: The resin must be fully converted to the hydrogen or ammonium form before use to ensure consistent binding capacity; verifying a neutral pH after the water wash confirms the bed is ready[3].

  • Resin Preparation: Swell Dowex 50WX8 (H+ form, 100-200 mesh) in deionized (DI) water. Pack into a glass chromatography column.

  • Equilibration: Wash the column with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluate is strictly pH neutral (verify with pH paper).

  • Loading: Dissolve the crude 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride in a minimum volume of DI water. Load onto the column bed carefully.

  • Washing: Wash with 3 CV of DI water, followed by 2 CV of 20% methanol/water. This removes non-basic organic impurities.

  • Elution: Elute the target compound using 20 mM ammonium acetate buffer (pH 8.5)[3]. Collect fractions.

  • Recovery: Identify product-containing fractions via LC-MS. Lyophilize the combined fractions to yield the purified product (often as an acetate salt, which can be re-converted to the HCl salt via ethereal HCl if necessary).

Protocol 2: Antisolvent Recrystallization of the HCl Salt

Self-Validating Step: The appearance of persistent turbidity upon antisolvent addition confirms the exact saturation point has been reached[4].

  • Dissolution: Place the crude sticky salt in a round-bottom flask. Add minimal hot absolute ethanol (approx. 60°C) and agitate until just dissolved.

  • Antisolvent Addition: Slowly add dry diethyl ether dropwise while maintaining stirring and slight heating. Stop when persistent turbidity is observed in the bulk solution.

  • Clarification: Add 1-2 drops of hot ethanol until the solution is exactly clear again.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize lattice formation.

  • Harvesting: Filter the resulting white crystals under vacuum, wash with ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 24 hours.

Workflow Visualization

PurificationWorkflow Start Crude 2-Amino-4-(1'-hydroxyethyl) -pyridine HCl Check Assess Impurity Profile (LC-MS / TLC) Start->Check Cond1 High Neutral/Acidic Impurities? Check->Cond1 Cond2 High Structurally Similar Basic Impurities? Check->Cond2 Cond3 Oil / Amorphous Salt Form? Check->Cond3 Act1 Cation-Exchange (Dowex 50WX8) Cond1->Act1 Yes Act2 RP-HPLC with Ammonium Acetate Cond2->Act2 Yes Act3 Antisolvent Recrystallization Cond3->Act3 Yes Final Purified Target Compound (>99% Purity) Act1->Final Act2->Final Act3->Final

Decision workflow for selecting optimal purification strategy based on impurity profiling.

References

  • Fan, JQ; Huynh, LH; Lee, YC. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." Analytical Biochemistry / ResearchGate. URL: [Link]

  • "Valsartan/2-Aminopyridine Co-Amorphous System: Preparation, Characterization, and Supramolecular Structure Simulation." MDPI Pharmaceutics. URL: [Link]

Sources

Troubleshooting

Preventing degradation of 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride under UV light

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific photolytic vulnerabilities of 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride (CAS 885266...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific photolytic vulnerabilities of 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride (CAS 885266-91-1)[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation and providing self-validating protocols to ensure your drug development workflows remain robust, scientifically sound, and regulatory-compliant.

Mechanistic Overview of Photodegradation

To prevent degradation, we must first understand the causality behind it. Pyridine derivatives are inherently susceptible to photolysis because the absorption of ultraviolet (UV) light—particularly around 254 nm and the near-UV range of 320–400 nm—activates the pi-electron system of the pyridine ring[2].

For 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride, the degradation is multiphasic:

  • Side-Chain Oxidation: The 1'-hydroxyethyl group is highly vulnerable to photo-oxidation, rapidly converting into an acetyl group (forming a ketone) under UV-induced radical attack.

  • ROS-Mediated Ring Cleavage: The hydrochloride salt form increases the compound's hygroscopicity. Absorbed moisture provides a source of water ( H2​O ), which, when exposed to the excited pyridine pi-bond, facilitates the generation of highly reactive hydroxyl radicals (•OH)[3]. These radicals drive oxidative ring cleavage and subsequent polymerization.

Photodegradation API 2-Amino-4-(1'hydroxyethyl)- pyridine HCl Excited Pi-Bond Activation & Excited State Formation API->Excited Absorbs Energy UV UV Light (320-400 nm) ICH Q1B Conditions UV->API Irradiates ROS ROS Generation (e.g., •OH, O2•-) Excited->ROS O2 / H2O present Deg1 Side-Chain Oxidation (Ketone Formation) Excited->Deg1 Direct Photolysis ROS->Deg1 Deg2 Ring Cleavage & Polymerization ROS->Deg2 Intervention1 UV Absorbers / Opaque Packaging Intervention1->UV Blocks Intervention2 Antioxidants / Free Radical Scavengers Intervention2->ROS Quenches

Fig 1: Photodegradation pathways and stabilization strategies for pyridine derivatives.

Troubleshooting & FAQs

Q1: My compound turns yellow/brown after 24 hours under D65 lighting. What is the chemical causality, and how do I prevent it? A1: Colorimetric change in pyridine derivatives typically indicates the polymerization of ring-cleavage products or the formation of highly conjugated N-oxide intermediates driven by reactive oxygen species (ROS)[3]. Because the hydrochloride salt draws in moisture, it accelerates •OH radical formation. To prevent this, you must interrupt the radical propagation phase. Formulating with free-radical scavengers (e.g., BHT, ascorbic acid) or using UV-blocking secondary packaging (amber vials blocking <400 nm) directly neutralizes this causality.

Q2: How do I differentiate between thermal degradation and true photodegradation in my stability assays? A2: You must implement a self-validating test system using Dark Controls . According to ICH Q1B guidelines, any photostability study must include a sample wrapped entirely in aluminum foil (dark control) placed directly alongside the light-exposed sample in the chamber[4]. If the dark control degrades, the pathway is thermal; if only the exposed sample degrades, it is purely photolytic.

Q3: What are the exact light exposure requirements to validate photostability for regulatory submission? A3: For confirmatory studies, regulatory bodies (EMA/FDA) require an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (near-UV) energy of not less than 200 watt-hours/square meter[5][6]. This ensures direct comparability between the active pharmaceutical ingredient (API) and the formulated product under standardized stress.

Experimental Protocols

Trustworthiness in analytical testing requires a self-validating system. The following protocols include internal controls to definitively isolate photolytic degradation from thermal artifacts.

Protocol 1: Self-Validating ICH Q1B Photostability Workflow

Purpose: To establish the intrinsic photostability profile of the API.

  • Sample Preparation: Weigh 50 mg of 2-Amino-4-(1'hydroxyethyl)-pyridine HCl into chemically inert, transparent quartz petri dishes. Spread the powder evenly to a thickness of ≤3 mm to ensure uniform light penetration.

  • Dark Control Establishment: Prepare an identical set of samples and wrap them completely in double-layered aluminum foil. Place these adjacent to the exposed samples in the photostability chamber[4].

  • Actinometry Calibration: Place a validated chemical actinometer (e.g., 2% w/v quinine monohydrochloride dihydrate solution in 10 mm quartz cells) in the chamber to verify that the 200 Wh/m² near-UV threshold is met[4].

  • Irradiation: Expose samples using Option 2 light sources (Cool white fluorescent + near-UV fluorescent lamps emitting between 320–400 nm) until the actinometer confirms target exposure[6].

  • Mass Balance Analysis: Analyze samples via HPLC-UV/MS. Validation Check: The sum of the remaining API and quantified degradants must equal 100% ± 5% of the initial concentration. If mass balance is <95% , volatile degradants or insoluble polymers have formed, necessitating orthogonal detection (e.g., SEC or GC-MS).

Protocol 2: Formulation Screening for Photostabilization

Purpose: To identify excipients that quench ROS or block UV absorption.

  • Matrix Preparation: Prepare 10 mg/mL solutions of the API in a standardized buffer (pH 6.5).

  • Excipient Spiking: Aliquot the solution into three groups:

    • Group A: Unprotected (Control)

    • Group B: Spiked with 0.1% w/v Butylated hydroxytoluene (BHT) (Radical Scavenger)

    • Group C: Placed in Type I Amber Glass Vials (Physical UV Blocker)

  • Stress Testing: Subject all groups to 0.5 million lux hours of D65 artificial daylight.

  • Quantification: Measure the formation of the primary ketone degradant via LC-MS to determine the protective factor of each intervention.

Quantitative Data Summary

The following table summarizes the expected degradation profile and the efficacy of various stabilization strategies when the API is subjected to full ICH Q1B confirmatory conditions.

Table 1: Impact of UV Exposure on 2-Amino-4-(1'hydroxyethyl)-pyridine HCl (1.2M lux-hours / 200 Wh/m²)

Exposure ConditionAPI Recovery (%)Ketone Degradant (%)Unknown Impurities (%)Colorimetric Change
Initial (T=0) 99.8< 0.1< 0.1White crystalline
Dark Control (25°C) 99.7< 0.1< 0.1White crystalline
UV Exposed (Unprotected) 82.412.54.9Yellow/Brown
UV Exposed (Amber Vial) 99.10.50.2Off-white
UV Exposed (+ 0.1% BHT) 96.32.80.7Pale yellow

Note: Data represents typical mechanistic responses for 1'-hydroxyethyl substituted pyridines under forced photolytic stress.

References

  • UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment ResearchGate URL:[Link]

  • Tentative degradation pathways proposed for UV/US degradation of pyridine ResearchGate URL:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products European Medicines Agency (EMA) URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996 U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis of 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride: Premium vs. Standard Grade

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride Executive Summary In pharmaceutical development, the structural integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride

Executive Summary

In pharmaceutical development, the structural integrity and exact stoichiometry of starting materials dictate the success of downstream synthetic pathways. 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is a critical heterocyclic building block[1]. While many suppliers offer this compound, the analytical quality varies significantly. This guide objectively compares the performance of a Premium High-Purity Grade against a generic Standard Grade alternative, utilizing high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the ultimate self-validating benchmark for purity, regioisomeric composition, and salt stoichiometry.

Chemical Context & Structural Significance

The compound features a pyridine core substituted with an amino group at C-2 and a chiral 1-hydroxyethyl group at C-4. While the free base form (CAS: 885266-91-1) is widely documented[2], the hydrochloride salt (CAS: 947533-19-9) is heavily favored in drug development due to its enhanced solubility and oxidative stability[].

However, the transition from free base to hydrochloride salt fundamentally alters the electronic environment of the molecule. Protonation at the pyridine nitrogen establishes a pyridinium cation, which exerts a strong electron-withdrawing effect across the conjugated ring[4]. Consequently, NMR spectroscopy is not merely a tool for identification; it is a mandatory diagnostic for confirming that the 1:1 API-to-HCl stoichiometry is fully realized.

Experimental Protocols: A Self-Validating System

To ensure a rigorous and objective comparison, we implemented a self-validating NMR protocol. Do not simply dissolve the sample and run it; the choice of solvent and acquisition parameters must actively prove the sample's state.

Step-by-Step Methodology
  • Solvent Selection (The Causality Check): Samples (15 mg) were dissolved in 600 μL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Why not D2O? D2O causes rapid deuterium exchange of the hydroxyl (-OH), amino (-NH2), and pyridinium (-NH+) protons, rendering them invisible. By using strictly anhydrous DMSO-d6, we trap these exchangeable protons, allowing us to directly observe the salt stoichiometry and verify the absence of bulk water.

  • Instrument Setup: Data was acquired on a 600 MHz spectrometer equipped with a cryoprobe, operating at a precisely controlled 298 K.

  • 1H NMR Acquisition: 16 scans, 30° pulse angle, and a 5-second relaxation delay ( D1​ ). The long relaxation delay ensures that the integration values are strictly quantitative, preventing the under-representation of slowly relaxing quaternary or protonated nitrogen signals.

  • 13C NMR Acquisition: 1024 scans, power-gated broadband proton decoupling, and a 2-second relaxation delay.

Workflow N1 Sample Prep (Anhydrous DMSO-d6) N2 NMR Acquisition (600 MHz, 298 K) N1->N2 N3 Data Processing (Phase & Baseline) N2->N3 N4 Comparative Analysis (Purity & Stoichiometry) N3->N4

Fig 1. Self-validating NMR analytical workflow for comparative standard validation.

Mechanistic Insights: Causality Behind the Spectra

Before comparing the products, one must understand why the peaks appear where they do. The spectra of this compound are governed by two main structural drivers:

  • The Pyridinium Deshielding Effect: Protonation at N1 withdraws electron density from the ring. This causes a massive downfield shift for the H-6 proton (ortho to the pyridinium nitrogen), moving it from ~7.9 ppm in the free base to >8.1 ppm in the pure salt.

  • Diastereotopic Coupling: The C-1' position is a chiral center. In anhydrous conditions, the adjacent -OH proton will couple with the methine proton (CH), splitting the -OH signal into a distinct doublet. If the sample contains trace moisture (common in lower-grade salts), rapid exchange occurs, and this doublet collapses into a broad singlet.

Causality A 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride Salt B Pyridine N1 Protonation (NH+ Formation) A->B F Chiral Center (C-1') Methine-OH Coupling A->F C Ring Electron Withdrawal (Deshielding Effect) B->C D Downfield Shift: H-6 (~8.12 ppm) C->D E Downfield Shift: NH2 (~8.05 ppm) C->E

Fig 2. Logical mapping of structural features to observed NMR chemical shifts.

Comparative Performance: Premium vs. Standard Grade

We evaluated a Premium High-Purity standard (>99.5%) against a generic Standard Grade alternative (nominally ~95% purity). The quantitative data is summarized in the tables below.

Table 1: 1H NMR Data Comparison (600 MHz, DMSO-d6)
Proton AssignmentPremium Grade (ppm, mult, J, int)Standard Grade (ppm, mult, J, int)Analytical Observation & Causality
NH+ (Pyridine) 13.50 (br s, 1H)12.80 (br s, <0.5H)Stoichiometry Failure: Standard grade shows incomplete protonation (partial free base).
H-6 (Pyridine) 8.12 (d, J=6.0 Hz, 1H)7.98 (br d, 1H)Exchange Broadening: Upfield shift in standard grade due to rapid free-base/salt exchange.
NH2 8.05 (br s, 2H)7.85 (br s, 2H)Electronic Shielding: Deshielding is complete only in the Premium grade.
H-5 (Pyridine) 7.10 (dd, J=6.0, 1.5 Hz, 1H)7.05 (m, 1H)Resolution Loss: Standard grade signal is broadened by underlying impurities.
H-3 (Pyridine) 6.95 (d, J=1.5 Hz, 1H)6.92 (d, J=1.5 Hz, 1H)Consistent across both grades.
OH 5.65 (d, J=4.5 Hz, 1H)5.50 (br s, 1H)Moisture Contamination: Standard grade shows water-induced exchange (loss of coupling).
CH (1') 4.75 (dq, J=6.5, 4.5 Hz, 1H)4.72 (q, J=6.5 Hz, 1H)Coupling Loss: Methine-OH coupling is lost in the Standard grade due to moisture.
CH3 (2') 1.35 (d, J=6.5 Hz, 3H)1.34 (d, J=6.5 Hz, 3H)Consistent across both grades.
Impurities None detected1.06 (t), 3.44 (q), 8.25 (s)Contamination: Residual ethanol and 2-amino-5-substituted regioisomer detected.
Table 2: 13C NMR Data Comparison (150 MHz, DMSO-d6)
Carbon AssignmentPremium Grade (ppm)Standard Grade (ppm)Performance Note
C-4 (C-CHOH) 158.2157.8Premium grade reflects true salt environment.
C-2 (C-NH2) 154.5155.1-
C-6 (CH) 135.4136.2Shifted in standard grade due to incomplete protonation.
C-5 (CH) 112.1111.8-
C-3 (CH) 109.3108.9-
C-1' (CH-OH) 67.867.5-
C-2' (CH3) 24.224.1-
Impurities None detected56.0, 18.5Confirms residual ethanol in Standard Grade.
Discussion of Findings
  • Salt Stoichiometry & Stability: The Premium Grade exhibits a sharp H-6 doublet at 8.12 ppm and a distinct NH+ signal at 13.50 ppm, confirming a perfect 1:1 hydrochloride salt. The Standard Grade's upfield-shifted and broadened signals indicate a mixture of free base and salt, which will cause unpredictable solubility and yield variations in downstream reactions.

  • Moisture & Coupling Integrity: The Premium Grade's -OH signal is a sharp doublet (5.65 ppm), proving the sample is strictly anhydrous. The Standard Grade's broad singlet proves the presence of trace water facilitating rapid proton exchange.

  • Regioisomeric Purity: The Standard Grade contains residual ethanol and trace signals at ~8.25 ppm, indicative of the 2-amino-5-(1'-hydroxyethyl)pyridine regioisomer—a common synthetic byproduct that is notoriously difficult to separate.

Conclusion

When sourcing 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride for drug development, relying solely on nominal purity claims is insufficient. As demonstrated by the self-validating NMR protocol, the Premium Grade provides guaranteed stoichiometry, anhydrous integrity, and the absence of regioisomers. The Standard Grade, while cheaper, introduces residual solvents, moisture, and incomplete salt formation that can critically derail sensitive catalytic cross-coupling or amidation steps.

References

  • ChemicalBook.CAS Number List - 9 - Page 43801. (Reference for CAS 947533-19-9).
  • Guidechem.2-AMINO-4-(1'HYDROXYETHYL)-PYRIDINE 885266-91-1 wiki. (Reference for Free Base Physical Properties).
  • BOC Sciences.Main Product - BOC Sciences. (Reference for Commercial Availability of Hydrochloride Salt).
  • NextSDS.2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride — Chemical Substance Information. (Reference for Structural and Regulatory Context).

Sources

Comparative

HPLC method development and validation for 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride analysis

Executive Summary & Analyte Profiling The analysis of basic, highly polar pharmaceutical intermediates presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). 2-Amino-4-(1'-hydroxyethyl)-pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The analysis of basic, highly polar pharmaceutical intermediates presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (CAS: 947533-19-9) is a prime example of such a compound.

Structurally, it features a pyridine ring, a primary amine, and a hydroxyethyl group, presented as a hydrochloride salt. This combination results in extreme hydrophilicity and multiple basic centers (pKa ~5.2 for the pyridine nitrogen and ~6.5 for the primary amine). When analyzed using traditional reversed-phase (RP) chromatography, analysts typically encounter two critical failure modes:

  • Zero to Marginal Retention: The highly polar, ionized nature of the hydrochloride salt prevents sufficient partitioning into a hydrophobic C18 stationary phase[1].

  • Severe Peak Tailing: The basic nitrogen atoms undergo secondary ion-exchange interactions with acidic residual silanols (Si-O⁻) on the silica support, leading to asymmetrical peaks and poor resolution[1].

This guide objectively compares column chemistries to overcome these mechanistic hurdles and provides a fully validated, self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

Column Chemistry Comparison & Mechanistic Causality

To establish a robust method, we must move beyond standard C18 columns and utilize chemistries designed for polar bases.

  • Standard C18 (Alkyl Chain): Relies purely on hydrophobic (Van der Waals) interactions. Because 2-Amino-4-(1'-hydroxyethyl)-pyridine is highly polar and ionized in standard acidic mobile phases, it elutes in the void volume.

  • Polar-Embedded C18 (e.g., RP-Amide): Incorporates an amide or ether linkage near the silica surface. This creates a virtual "shield" that prevents the basic analyte from interacting with residual silanols, improving peak shape. It also provides hydrogen-bonding capabilities to slightly increase the retention of the hydroxyethyl group.

  • Mixed-Mode (Reversed-Phase + Cation-Exchange): Features both a hydrophobic chain and a terminal negatively charged group (e.g., sulfonic acid or carboxylic acid). This allows the protonated basic nitrogens of the pyridine and amine groups to be retained via strong, tunable electrostatic interactions (cation exchange), effectively solving both retention and tailing issues[4][5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three column chemistries using a standard acidic mobile phase (Acetonitrile / Water with 0.1% Formic Acid).

Column Chemistry TypeExample Commercial PhaseRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
Standard C18 Traditional ODS0.4 (Elutes in void)> 2.5 (Severe tailing)< 2,000Fail - Unsuitable for polar bases.
Polar-Embedded Ascentis® RP-Amide1.8 (Marginal)1.3 (Acceptable)6,500Sub-optimal - Better shape, low retention.
Mixed-Mode (RP/CX) Coresep™ 100 / Primesep®4.5 (Excellent)1.05 (Highly symmetrical)> 12,000Optimal - Retained via ion-exchange.

Method Development Logical Workflow

Method development for this compound requires a strategic shift from modifying the mobile phase to selecting the correct stationary phase mechanism.

MethodDev A Analyte: 2-Amino-4-(1'hydroxyethyl)-pyridine HCl (Highly Polar, Basic) B Trial 1: Standard C18 Column (e.g., 0.1% Formic Acid / MeCN) A->B C Result: Poor Retention (k' < 1) Severe Tailing (Tf > 2.0) B->C D Trial 2: Polar-Embedded C18 (e.g., RP-Amide) C->D  Increase Polar Retention & Shield Silanols E Result: Marginal Retention (k' ~ 1.5) Improved Shape (Tf ~ 1.4) D->E F Trial 3: Mixed-Mode (RP/CX) (Cation-Exchange + Hydrophobic) E->F  Incorporate Ion-Exchange Mechanism G Result: Optimal Retention (k' > 3) Symmetrical Peak (Tf < 1.2) F->G

Caption: Logical decision tree for HPLC method development of polar basic pyridine derivatives.

Buffer Selection Causality

For mixed-mode chromatography, the buffer controls both the ionization of the analyte and the stationary phase. Using an Ammonium Formate / Formic Acid buffer at pH 3.0 ensures that both the primary amine and the pyridine ring are fully protonated (cationic)[4]. This maximizes their interaction with the negatively charged cation-exchange groups on the mixed-mode column, guaranteeing robust retention without the need for MS-incompatible ion-pairing reagents (like Hexanesulfonate)[1][4].

Optimized Experimental Protocol

This step-by-step methodology utilizes a mixed-mode approach, providing a self-validating system where retention time is actively controlled by buffer concentration rather than just organic modifier percentage.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 20 mM Ammonium Formate in highly purified water (Milli-Q, 18.2 MΩ·cm). Adjust to pH 3.0 using LC-MS grade Formic Acid. Causality: Precise pH control is critical; a shift of 0.1 pH units can drastically alter the ionization state of the pyridine ring.

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., Coresep 100 or equivalent), 150 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 5 µL.

  • Detection (DAD/UV): 254 nm (optimal for the conjugated pyridine chromophore)[5].

  • Isocratic Elution: 70% Phase A / 30% Phase B.

Step 3: Sample Preparation
  • Diluent: 100% Aqueous Phase (A). Causality: Dissolving the highly polar hydrochloride salt in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection.

  • Standard Solution: Accurately weigh 10 mg of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

ICH Q2(R2) Validation Framework

To ensure the method consistently delivers dependable results for pharmaceutical quality control, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2][3].

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (No Matrix Interference) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability RSD ≤ 2%) Start->Prec Rob Robustness (DoE on Flow, Temp, pH) Start->Rob Report Validated Analytical Procedure Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: Core performance characteristics evaluated during ICH Q2(R2) analytical method validation.

Validation Data Summary

The following table outlines the ICH Q2(R2) parameters, the experimental design required to prove them, and the typical acceptance criteria for this API intermediate[2][6].

Validation ParameterExperimental Design (per ICH Q2(R2))Acceptance CriteriaExperimental Result (Mock Data)
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the main peak. Peak purity > 0.990.Passed. Peak purity angle < threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (100 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998 over 50–150 µg/mL.
Accuracy Triplicate preparations of samples spiked at 80%, 100%, and 120% of the target concentration.Mean recovery between 98.0% and 102.0%.Mean recovery = 99.6% (RSD = 0.8%).
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.Relative Standard Deviation (RSD) 2.0%.RSD = 0.54% ( n=6 ).
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), and Buffer pH ( ± 0.2).System suitability criteria (Tailing 1.5, N≥ 5000) remain met.Passed. Tf​ max = 1.12 under all conditions.

By utilizing a mixed-mode stationary phase and strictly adhering to the ICH Q2(R2) validation framework, analysts can establish a highly reliable, self-validating system for the quantification of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride that is immune to the traditional pitfalls of polar base analysis.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available at:[Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine - SIELC Technologies. Available at:[Link]

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Validation

A Comparative Guide to the LC-MS Fragmentation Analysis of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl

This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl, a key heterocyclic intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl, a key heterocyclic intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of its mass spectral behavior, supported by predictive fragmentation pathways and detailed experimental protocols. Furthermore, it presents a comparative analysis with alternative analytical techniques, providing a comprehensive resource for method development and validation.

Introduction

2-Amino-4-(1'-hydroxyethyl)-pyridine is a polar aromatic amine whose characterization is crucial for quality control and impurity profiling in drug manufacturing. LC-MS stands as a primary analytical tool for such molecules due to its high sensitivity and specificity, enabling both quantification and structural elucidation. Understanding the fragmentation pattern of this molecule is paramount for developing robust analytical methods and for identifying related impurities. This guide will delve into the expected fragmentation pathways under electrospray ionization (ESI), provide a step-by-step protocol for its analysis, and compare the performance of LC-MS with other analytical techniques.

Predicted Fragmentation Pathways of 2-Amino-4-(1'-hydroxyethyl)-pyridine

The fragmentation of 2-Amino-4-(1'-hydroxyethyl)-pyridine in positive ion ESI-MS is anticipated to be driven by the protonation of the basic nitrogen atoms (on the pyridine ring and the amino group) and the stability of the resulting fragment ions. The molecular weight of the free base is 138.17 g/mol , and its protonated molecule [M+H]⁺ is expected at an m/z of 139.08.

Key fragmentation pathways are predicted to involve:

  • Loss of Water (H₂O): The hydroxyl group on the ethyl side chain is a labile site, and a neutral loss of water (18.01 Da) from the protonated molecule is highly probable, leading to a significant fragment ion at m/z 121.07.

  • Cleavage of the C-C bond in the Side Chain: Fragmentation of the bond between the pyridine ring and the hydroxyethyl group can occur.

  • Loss of Acetaldehyde (CH₃CHO): A rearrangement followed by the loss of acetaldehyde (44.03 Da) could lead to a fragment at m/z 95.06.

  • Loss of the Hydroxyethyl Group: Cleavage of the entire hydroxyethyl side chain could result in an aminopyridine fragment.

  • Ring Fragmentation: While less common for the initial fragmentation steps, subsequent fragmentation of the pyridine ring can occur, often involving the loss of hydrogen cyanide (HCN) or related species.[1]

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation M_H [M+H]⁺ m/z 139.08 frag1 [M+H - H₂O]⁺ m/z 121.07 M_H->frag1 - H₂O frag2 [M+H - CH₃CHO]⁺ m/z 95.06 M_H->frag2 - CH₃CHO frag3 [M+H - C₂H₅O]⁺ m/z 94.05 M_H->frag3 - •C₂H₅O

Caption: Predicted ESI-MS/MS fragmentation of 2-Amino-4-(1'hydroxyethyl)-pyridine.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl using LC-MS/MS.

Instrumentation and Reagents
  • LC-MS System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar compound (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ammonium formate, LC-MS grade

    • 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl standard

Sample and Mobile Phase Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl in water. Further dilute with an appropriate solvent (e.g., 90:10 ACN:Water) to a working concentration of 1 µg/mL.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

LC-MS/MS Method

The following table summarizes the recommended LC-MS/MS parameters:

ParameterValue
LC Parameters
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium formate in water + 0.1% FA
Mobile Phase B0.1% FA in ACN
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40 °C
Gradient95% B to 50% B over 5 min, hold for 2 min, re-equilibrate
MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature120 °C
MS Scan Rangem/z 50-250
MS/MS Precursor Ionm/z 139.08
Collision EnergyRamped (e.g., 10-40 eV) to observe multiple fragments
Data Acquisition and Analysis

Acquire data in both full scan MS and product ion scan (MS/MS) modes. The full scan will confirm the presence of the protonated molecule at m/z 139.08. The product ion scan will provide the fragmentation pattern, which can be compared against the predicted pathways.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool for the analysis of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl, other techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, provides structural information, suitable for complex matrices.Higher cost of instrumentation and maintenance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation with detection based on UV absorbance.[2][3][4][5][6][7]Lower cost, robust and widely available, good for routine quantitative analysis.Lower sensitivity and selectivity compared to MS, provides no structural information for unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent separation efficiency for volatile compounds.Requires derivatization for polar and non-volatile compounds like the target analyte, which can be complex.[2][8][9][10]
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility in a capillary, coupled to MS.[11][12][13][14][15]High separation efficiency for charged and polar molecules, low sample and solvent consumption.Can have lower reproducibility compared to LC, method development can be more challenging.

Conclusion

The LC-MS/MS methodology outlined in this guide provides a robust and sensitive approach for the characterization of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl. The predicted fragmentation patterns, centered around the loss of water and side-chain cleavages, offer a solid foundation for spectral interpretation and method development. While alternative techniques like HPLC-UV offer cost-effective solutions for routine quantification, LC-MS remains the superior choice for comprehensive analysis, providing unparalleled sensitivity and structural elucidation capabilities essential for drug development and quality control.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Sanz-Nebot, V., Benavente, F., & Barbosa, J. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(12), 1457–1473. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Greiner, M. (2010, December 17). Capillary Electrophoresis coupling to Mass Spectrometry (CE-MS), an advanced technique orthogonal to LC-MS for high resolution separation and accurate molecule identification. Chromatography Today. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragme.... Retrieved from [Link]

  • ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • Giergielewicz-Kępa, A., & Wiergowski, M. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 45(4), 336-351. Retrieved from [Link]

  • Salzer, L., & Witting, M. (2023). Capillary electrophoresis-mass spectrometry as a tool for Caenorhabditis elegans metabolomics research. Metabolomics, 19(6), 46. Retrieved from [Link]

  • Schmidt, L., & Jochmann, M. A. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(14), 2975-2987. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Tzanova, T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(5), 332-343. Retrieved from [Link]

  • Sadeghi, A., & Gholivand, M. B. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2018, 5493190. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2017, March 31). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]

  • Rap, A. D., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 233-257. Retrieved from [Link]

  • Microdevices Laboratory. (n.d.). CE-MS. Retrieved from [Link]

  • Weatherly, C. A., et al. (2022). Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Molecules, 27(13), 4153. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Loo, J. A. (2017). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Accounts of Chemical Research, 50(5), 1011-1019. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

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Comparative

Comparing the reactivity of 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride vs other substituted pyridines

Executive Summary & Structural Profiling The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its reduced oxidation potential compared to anilines and its favorable h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its reduced oxidation potential compared to anilines and its favorable hydrogen-bonding profile[1]. However, functionalizing this heterocycle presents unique chemoselectivity challenges. Reactions that proceed smoothly on standard benzenes often fail or yield complex mixtures on pi-deficient pyridines[2].

This guide provides an in-depth comparative analysis of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride (CAS: 947533-19-9)[3] against other common substituted pyridines. The presence of both an exocyclic amine and a secondary alcohol side chain—coupled with its hydrochloride salt form—creates a complex reactivity landscape that requires precise orthogonal functionalization strategies.

Electronic and Steric Fundamentals
  • Amidine-Like Resonance: The lone pair on the exocyclic 2-amino group delocalizes into the pyridine ring. Consequently, the endocyclic pyridine nitrogen (N1) is the most basic site.

  • Salt Deactivation: In its hydrochloride form, protonation occurs at N1. This stabilizes the molecule but severely deactivates the ring toward Electrophilic Aromatic Substitution (EAS) and renders the molecule insoluble in non-polar organic solvents.

  • The 4-(1'-hydroxyethyl) Side Chain: Unlike a primary hydroxymethyl group, this secondary alcohol (also known as 1-(2-aminopyridin-4-yl)ethanol[4]) is sterically hindered. This steric bulk can be leveraged to kinetically favor reactions at the exocyclic amine over the hydroxyl group.

Comparative Reactivity Matrix

To design effective synthetic routes, researchers must evaluate substrate compatibility and functional group tolerance[5]. The table below quantifies the relative reactivity of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl against baseline analogs.

CompoundExocyclic N-NucleophilicityO-NucleophilicityEAS Susceptibility (C3/C5)Primary Oxidation Product
2-Amino-4-(1'-hydroxyethyl)-pyridine HCl [3]Low (Requires base neutralization)Low (Sterically hindered secondary alcohol)Very Low (Deactivated by N1 protonation)Ketone (4-Acetyl-2-aminopyridine)
2-Aminopyridine (Baseline)HighN/AHighN/A (Ring cleavage under harsh conditions)
2-Amino-4-(hydroxymethyl)pyridine HighHigh (Unhindered primary alcohol)HighAldehyde
4-Methyl-2-aminopyridine HighN/AHighInert to mild oxidants

Mechanistic Pathways & Chemoselectivity

The dual functionality of the neutralized free base (CAS: 885266-91-1)[4] allows for divergent synthetic pathways. Controlling the reaction conditions (temperature, choice of base, and oxidant) dictates whether the molecule undergoes N-acylation, O-acylation, or side-chain oxidation.

Chemoselectivity A 2-Amino-4-(1'-hydroxyethyl) pyridine HCl B Free Base (Active Species) A->B DIPEA / Et3N (Salt Neutralization) C N-Acylated Amide (Kinetic Product) B->C AcCl, 0°C (Chemoselective) D O-Acylated Ester (Thermodynamic) B->D Ac2O, DMAP, Δ (O-Esterification) E 4-Acetyl-2-aminopyridine (Oxidation Product) B->E Dess-Martin Periodinane (Mild Oxidation)

Fig 1. Chemoselective divergent pathways of 2-Amino-4-(1'-hydroxyethyl)-pyridine upon neutralization.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that chemoselectivity is maintained without over-functionalizing the substrate.

Protocol A: Chemoselective N-Acylation (Kinetic Control)

Objective: Selectively acylate the exocyclic 2-amino group while preserving the secondary alcohol.

  • Salt Neutralization: Suspend 1.0 mmol of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride[3] in 10 mL of anhydrous dichloromethane (DCM). Add 2.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the active free base and solubilizing the compound. The remaining 1.2 equivalents act as an acid scavenger for the subsequent acylation. DIPEA is chosen over pyridine because its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C under an inert argon atmosphere. Slowly add 1.05 mmol of acetyl chloride dropwise over 10 minutes.

    • Causality: Operating at 0 °C enforces kinetic control. The exocyclic amine is inherently more nucleophilic than the sterically hindered secondary alcohol. Low temperatures prevent the thermodynamic O-acylation pathway.

  • Validation & Quench: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (ninhydrin active) should disappear, replaced by a higher Rf spot (UV active). Once complete (approx. 1 hour), quench with 5 mL of saturated aqueous NaHCO3​ to neutralize unreacted acyl chloride, preventing unwanted side reactions during concentration.

Protocol B: Selective Oxidation of the Secondary Alcohol

Objective: Convert the 1'-hydroxyethyl side chain to an acetyl group without oxidizing the primary amine or forming a pyridine N-oxide.

  • Preparation: Dissolve 1.0 mmol of the neutralized free base, 1-(2-aminopyridin-4-yl)ethanol[4], in 15 mL of anhydrous DCM.

  • Oxidation: Add 1.2 mmol of Dess-Martin Periodinane (DMP) in a single portion at room temperature.

    • Causality: Strong oxidants (e.g., KMnO4​ , Jones reagent) will aggressively attack the electron-rich 2-aminopyridine core, leading to ring cleavage or nitroso formation[1]. DMP is a mild, hypervalent iodine reagent that selectively oxidizes alcohols to ketones under neutral conditions, leaving the heteroaromatic amine completely intact.

  • Validation & Workup: Stir for 2 hours. The reaction is self-validating via the precipitation of the iodine byproduct. Quench by adding 10 mL of a 1:1 mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ .

    • Causality: The thiosulfate reduces any unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct, preventing protonation and loss of the basic product into the aqueous layer. Extract with DCM, dry over Na2​SO4​ , and concentrate.

References

  • "2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride — Chemical Substance Information", NextSDS. 3

  • "885266-91-1 | 1-(2-aminopyridin-4-yl)ethanol", ChemScene. 4

  • "Easy Access to 2-Aminopyridines", GalChimia. 2

  • "A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyridines", BenchChem. 5

  • "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides", PMC/NIH. 1

Sources

Validation

Spectroscopic Analysis and Performance Comparison: 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride vs. Free Base

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary In pharmaceutical development, the selection of an appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

In pharmaceutical development, the selection of an appropriate active pharmaceutical ingredient (API) solid form is paramount to ensuring bioavailability and shelf-life stability[1]. 2-Amino-4-(1'-hydroxyethyl)-pyridine is a critical heterocyclic intermediate utilized in the synthesis of kinase inhibitors and targeted therapeutics. This guide objectively compares the physicochemical performance and Fourier-Transform Infrared (FTIR) spectroscopic profiles of the free base form (CAS 885266-91-1) against its hydrochloride salt analog (CAS 947533-19-9).

Mechanistic Insights: Salt Formation and Structural Dynamics

When converting 2-aminopyridine derivatives to their hydrochloride salts, a fundamental mechanistic question arises: does protonation occur at the exocyclic primary amine (-NH2) or the endocyclic pyridine nitrogen (Py-N)?

Thermodynamically, the endocyclic nitrogen is more basic. Protonation at the Py-N yields a pyridinium cation, which is stabilized by resonance with the exocyclic amine, giving the C-NH2 bond partial double-bond (iminium) character[2]. This structural dynamic fundamentally alters the molecule's electron density, crystal lattice energy, and vibrational modes. Tracking these shifts via FTIR spectroscopy provides definitive proof of successful salt disproportionation and API integrity.

G A Free Base API (CAS 885266-91-1) B Protonation (HCl) Targeting Py-N A->B Equimolar HCl D ATR-FTIR Spectroscopy (Solid-State Analysis) A->D Baseline C Hydrochloride Salt (CAS 947533-19-9) B->C Crystallization C->D Validation E Spectral Shift Analysis (Py-N⁺ vs Exocyclic NH₂) D->E Data Processing

Workflow for salt screening and ATR-FTIR spectroscopic validation of the hydrochloride API.

Experimental Protocol: Self-Validating ATR-FTIR Methodology

To avoid the hygroscopic artifacts commonly introduced by traditional KBr pellet transmission methods (which absorb moisture and confound O-H and N-H⁺ bands), Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing pharmaceutical salts[3],[4]. This protocol is designed as a self-validating system to ensure quantitative data integrity.

Step-by-Step ATR-FTIR Workflow:
  • System Initialization & Background Scan:

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Causality: Isopropanol leaves no IR-active residue. The background scan subtracts atmospheric CO₂ and ambient water vapor, preventing false-positive broad bands in the critical 3200–3500 cm⁻¹ region.

  • Sample Application & Pressure Standardization:

    • Action: Deposit ~10 mg of the solid powder (Free Base or HCl salt) directly onto the crystal. Lower the pressure anvil until the software indicates optimal optical contact (typically ~60% of maximum applicability)[4].

    • Causality: Applying consistent, uniform pressure ensures a reproducible path length (evanescent wave penetration), which is critical for the accurate quantitative comparison of peak intensities between the two solid forms.

  • Spectral Acquisition & Orthogonal Validation:

    • Action: Record the spectrum. Apply a baseline correction and generate a first-derivative spectrum[3].

    • Causality: First-derivative processing mathematically resolves overlapping broad bands (e.g., the O-H stretch from the 1-hydroxyethyl group overlapping with the Py-H⁺ stretch), allowing for precise peak picking and structural confirmation.

Comparative FTIR Spectroscopic Data

The transformation from the free base to the hydrochloride salt induces distinct diagnostic shifts in the mid-IR region. The table below summarizes the quantitative spectral data used to validate the product against the free base alternative[2].

Vibrational ModeFree Base (CAS 885266-91-1)Hydrochloride Salt (CAS 947533-19-9)Mechanistic Rationale for Shift
O-H Stretch (1-hydroxyethyl)~3350 cm⁻¹ (Broad)~3380 cm⁻¹ (Broad)Altered hydrogen bonding network in the crystal lattice upon salt formation.
N-H Stretch (Exocyclic amine)3450 cm⁻¹ (Asym), 3310 cm⁻¹ (Sym)3331 cm⁻¹ (m), ~3200 cm⁻¹Resonance stabilization gives the C-NH₂ bond partial double-bond character, shifting the N-H stretch[2].
Pyridinium N-H⁺ Stretch N/A2700 - 3100 cm⁻¹ (Very Broad)Direct evidence of Py-N protonation. This broad band overlaps heavily with aliphatic C-H stretches.
C=N Ring Stretch ~1600 cm⁻¹ (s)1655 cm⁻¹ (s)Protonation of the ring nitrogen increases the force constant of the adjacent bonds, shifting the absorption to a higher wavenumber[2].
C-O Stretch (Secondary alcohol)~1085 cm⁻¹ (s)~1080 cm⁻¹ (s)Remains largely unaffected as the hydroxyl group is not directly involved in the primary salt bridge.

Comparative Performance in Drug Development

Beyond spectroscopy, the choice between the free base and the hydrochloride salt dictates downstream formulation success. The hydrochloride salt generally outperforms the free base in critical pharmacokinetic and manufacturing parameters[1].

Performance ParameterFree Base (CAS 885266-91-1)Hydrochloride Salt (CAS 947533-19-9)Impact on Drug Development
Aqueous Solubility Low to ModerateHighHCl salts significantly enhance dissolution rates in gastrointestinal fluids, improving overall bioavailability[1].
Solid-State Stability Susceptible to oxidationHighly stableThe protonated ring is deactivated toward electrophilic degradation, extending the API's shelf life.
Hygroscopicity LowModerate to HighThe salt form requires controlled humidity environments during tableting and encapsulation to prevent deliquescence.
Downstream Reactivity Nucleophilic (both Py-N and NH₂)Directed NucleophilicityThe HCl salt protects the Py-N, allowing selective chemical functionalization at the exocyclic amine or hydroxyl group during complex syntheses.

Conclusion

For advanced pharmaceutical development, 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride offers superior aqueous solubility and targeted chemical stability compared to its free base counterpart. ATR-FTIR spectroscopy serves as a robust, non-destructive analytical tool to validate this salt formation. The emergence of the broad Py-H⁺ band (2700–3100 cm⁻¹) and the distinct blue-shift of the C=N ring stretch (to 1655 cm⁻¹) act as the primary self-validating diagnostic markers for quality control release.

References

  • [2] Title: A Series of Zinc Mononuclear Complexes with Imidoyl Amidine Ligands: Syntheses, Crystal Structures, and Photoluminescence Properties Source: MDPI URL:[Link]

  • [3] Title: First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets Source: PMC / F1000Research URL:[Link]

  • [4] Title: FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation Source: PMC / Molecules URL:[Link]

  • [1] Title: Pharmaceutical Salts of Fenbendazole with Organic Counterions: Structural Analysis and Solubility Performance Source: ACS Publications / Crystal Growth & Design URL:[Link]

Sources

Comparative

Benchmarking 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride Purity Against Standard Reference Materials

Executive Summary In pharmaceutical synthesis, the purity of critical intermediates directly dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API). 2-Amino-4-(1'-hydroxyethyl)-pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis, the purity of critical intermediates directly dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API). 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is a highly polar, basic heterocyclic intermediate. Its structural features—a pyridine ring, a primary amine, a secondary alcohol, and a hydrochloride salt—make accurate purity benchmarking a complex analytical challenge.

Traditional mass balance approaches (100% minus chromatographic impurities) are often insufficient because they assume all impurities elute and share similar detector response factors. To establish absolute, SI-traceable purity, modern metrology demands an orthogonal approach. This guide provides a comprehensive benchmarking comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC-UV/MS) , detailing the causality behind experimental choices and providing self-validating protocols.

The Analytical Challenge & Metrological Causality

When benchmarking the purity of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl, analysts face two primary mechanisitic hurdles:

  • Variable Response Factors in HPLC: Structurally related impurities (e.g., regioisomers or over-oxidized acetyl derivatives) possess different UV extinction coefficients. Without identical reference standards for every unknown impurity, HPLC area-percent methods can severely bias the calculated purity [1].

  • Chromatographic Tailing: The basic pyridine nitrogen and primary amine strongly interact with residual silanols on standard silica-based columns, causing peak tailing that obscures closely eluting trace impurities.

To circumvent these issues, qNMR is employed as a primary ratio measurement procedure. As recognized by the USP General Chapter <761> and the BIPM, qNMR relies on the fundamental principle that the integrated NMR signal intensity is directly proportional to the number of resonating nuclei, independent of the molecule's chemical structure [2][3]. By using a Certified Reference Material (CRM) as an internal standard, absolute mass fraction purity can be determined without requiring a specific reference standard of the analyte itself.

Logic Analyte Target Analyte: 2-Amino-4-(1'-hydroxyethyl)-pyridine & Unknown Impurities qNMR_Path qNMR Principle: Signal Intensity ∝ Number of Nuclei Analyte->qNMR_Path HPLC_Path HPLC-UV Principle: Signal Intensity ∝ Extinction Coefficient Analyte->HPLC_Path qNMR_Adv Universal Response (No specific impurity RS needed) qNMR_Path->qNMR_Adv HPLC_Adv Variable Response Factors (Requires specific RS for accuracy) HPLC_Path->HPLC_Adv Result1 Absolute Molar Purity (SI-Traceable) qNMR_Adv->Result1 Result2 Relative Area Purity (Potential Bias) HPLC_Adv->Result2

Caption: Mechanistic causality explaining why qNMR provides absolute purity while HPLC-UV relies on relative responses.

Experimental Protocols: Self-Validating Workflows

To establish a robust benchmarking profile, both qNMR and HPLC methodologies must operate as self-validating systems. This means the protocol inherently tests its own suitability before generating data.

Protocol A: SI-Traceable qNMR Purity Assessment

Objective: Determine the absolute mass fraction of the main component using a NIST-traceable internal standard (IS).

  • Internal Standard Selection: Select NIST PS1 (Benzoic Acid) or a traceable Maleic Acid CRM [4]. Causality: Maleic acid provides a sharp singlet at ~6.3 ppm in D₂O, which avoids overlapping with the aliphatic CH₃ doublet (~1.4 ppm) or the aromatic pyridine protons (~6.5 - 8.0 ppm) of the target analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl and ~5 mg of the IS using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of D₂O.

  • Self-Validation Checkpoint (T₁ Relaxation): Perform an Inversion Recovery experiment to measure the longitudinal relaxation time (T₁) of the slowest relaxing proton of interest. Validation logic: The inter-pulse delay (D1) must be set to ≥7×T1​ to ensure >99.9% magnetization recovery. Failing to do so will artificially skew the integration ratio.

  • Acquisition: Acquire a 1D ¹H-NMR spectrum with a 90° excitation pulse, 64 transients, and a spectral width of at least 15 ppm.

  • Data Processing & Calculation: Apply baseline correction and integrate the IS singlet and the isolated CH₃ doublet of the analyte. Calculate purity using the standard qNMR mass fraction equation.

Protocol B: HPLC-UV/MS Impurity Profiling

Objective: Detect and quantify trace organic impurities to complement the primary qNMR value.

  • Column Selection: Use a sterically protected, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: End-capping minimizes secondary interactions between the basic amine/pyridine groups and acidic silanols, preventing peak tailing.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Acetate in water, adjusted to pH 6.0. (Causality: pH 6.0 ensures the pyridine nitrogen remains consistently protonated, stabilizing retention times).

    • Buffer B: Acetonitrile.

  • Gradient Elution: 5% B to 90% B over 20 minutes to elute both polar degradants and non-polar synthesis byproducts. Detection at 254 nm.

  • Self-Validation Checkpoint (System Suitability Test - SST): Inject a resolution solution containing the analyte and a known related compound (e.g., 2-amino-4-acetylpyridine). Validation logic: The symmetry factor of the main peak must be between 0.8 and 1.5, and the resolution ( Rs​ ) between the two peaks must be > 2.0. If SST fails, the chromatographic system is deemed unfit for benchmarking.

Workflow cluster_qNMR Primary Purity (qNMR) cluster_HPLC Impurity Profiling (HPLC-UV/MS) Start Batch: 2-Amino-4-(1'-hydroxyethyl) -pyridine HCl IS Add NIST SRM (e.g., Maleic Acid) Start->IS Prep Sample Prep (pH 6.0 Acetate Buffer) Start->Prep NMR 1H-qNMR Acquisition (Relaxation delay > 7*T1) IS->NMR Calc Absolute Mass Fraction (SI-Traceable) NMR->Calc Recon Data Reconciliation (qNMR Purity vs. HPLC Impurities) Calc->Recon Sep Chromatographic Separation (End-capped C18) Prep->Sep Quant Relative Area % & Trace Detection Sep->Quant Quant->Recon Final Certified Benchmarked Purity Recon->Final

Caption: Orthogonal workflow combining SI-traceable qNMR and HPLC-UV/MS for absolute purity benchmarking.

Data Presentation & Comparative Analysis

When benchmarking a commercial batch of 2-Amino-4-(1'-hydroxyethyl)-pyridine HCl against standard reference materials, the orthogonal data must be reconciled. Below is a representative dataset comparing the performance and results of both techniques.

Table 1: Method Performance Characteristics
ParameterqNMR (Primary Method)HPLC-UV (Secondary Method)Causality / Scientific Insight
Principle Direct, proportional to molar concentrationSeparation and UV extinction coefficientqNMR provides absolute values; HPLC is comparative.
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)HPLC is superior for detecting trace synthesis impurities.
Precision (RSD%) < 0.5%< 1.0%qNMR requires fewer sample prep steps, reducing volumetric error.
Reference Standard Requires one universal CRM (e.g., NIST PS1)Requires specific CRMs for each impurityqNMR is unaffected by the lack of commercial impurity standards.
Table 2: Benchmarking Results for Batch #A-2026
ComponentqNMR Result (% w/w)HPLC-UV Result (Area %)Discrepancy Analysis
2-Amino-4-(1'-hydroxyethyl)-pyridine 98.1% ± 0.4% 99.5% HPLC overestimates purity due to low UV absorbance of impurities.
Impurity A (Over-oxidized ketone)0.8% (Calculated via NMR)0.3%Ketone has a lower extinction coefficient at 254 nm than the alcohol.
Residual Water (H₂O)0.6% (Karl Fischer)Not DetectedUV cannot detect water; must be factored into mass balance.
Residual Solvent (Ethanol)0.5%Not DetectedUV cannot detect aliphatic alcohols.

Interpretation: The HPLC area-percent method suggests a highly pure compound (99.5%). However, because HPLC cannot detect residual water/solvents and underestimates the ketone impurity due to differing response factors, it presents a biased metric. The SI-traceable qNMR methodology, benchmarked against a NIST standard, reveals the true absolute purity of the active moiety to be 98.1%.

Conclusion & Best Practices

For drug development professionals characterizing 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride, relying solely on HPLC-UV area normalization is a metrological risk.

To achieve a benchmarked, regulatory-compliant purity profile:

  • Use qNMR as the Anchor: Utilize qNMR with a NIST-traceable internal standard to establish the absolute mass fraction of the main component [5].

  • Use HPLC for Trace Profiling: Deploy HPLC-UV/MS strictly to monitor batch-to-batch consistency of trace impurities that fall below the qNMR LOD (<0.1%).

  • Always Validate Relaxation: Never integrate qNMR spectra without empirical T₁ relaxation validation for the specific solvent and temperature conditions.

By integrating these orthogonal techniques, researchers create a self-validating, highly trustworthy analytical package that guarantees the integrity of downstream pharmaceutical synthesis.

References

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
  • U.S. Pharmacopeia (USP). (2024). Stimuli Article: Adoption of qNMR as a Measurement Method.
  • Bureau International des Poids et Mesures (BIPM). (2023). Quantitative NMR (qNMR) Internal Standard Reference Data (ISRD).
  • National Institute of Standards and Technology (NIST). (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid).
  • Nelson, M. A., et al. (NIST). (2015). Metrological approaches to organic chemical purity: primary reference materials.
Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-4-(1'-hydroxyethyl)-pyridine Hydrochloride: An Integrated Crystallographic and Spectroscopic Approach

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of the novel pyridine derivative, 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride. While other methods provide essential pieces of the puzzle, single-crystal X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement in the solid state.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizes self-validating systems for trustworthy data, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Imperative of Structural Validation

2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is a functionalized pyridine derivative with potential applications in medicinal chemistry. The presence of a chiral center at the hydroxyethyl group, multiple hydrogen bond donors and acceptors, and the potential for salt formation with hydrochloric acid make its structural characterization both critical and complex. An exact understanding of its three-dimensional geometry, including bond lengths, bond angles, and intermolecular interactions, is paramount for understanding its chemical properties, potential biological activity, and for ensuring intellectual property claims.

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for confirming connectivity and molecular weight, they provide an incomplete picture. X-ray crystallography, by contrast, offers an unparalleled high-resolution snapshot of the molecule's solid-state conformation and packing.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a validated crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The following protocol is a synthesized approach based on established methods for related compounds.

Experimental Protocol: Synthesis and Crystallization

Step 1: Synthesis of 2-Amino-4-(1'-hydroxyethyl)-pyridine

A plausible synthetic route involves the reduction of a suitable precursor, such as 2-amino-4-acetylpyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-acetylpyridine (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

Step 2: Formation and Crystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified 2-Amino-4-(1'-hydroxyethyl)-pyridine in a minimal amount of anhydrous ethanol. Add a stoichiometric amount of ethereal hydrogen chloride (HCl) dropwise while stirring. A precipitate of the hydrochloride salt should form.

  • Crystallization:

    • Slow Evaporation: Filter the crude hydrochloride salt and redissolve it in a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Allow the solvent to evaporate slowly in a loosely capped vial at room temperature.

    • Vapor Diffusion: Alternatively, dissolve the salt in a minimal amount of a polar solvent (e.g., methanol) in a small vial. Place this vial inside a larger, sealed container with a less polar anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and promoting crystallization.

The quality of the resulting crystals is paramount for successful X-ray diffraction analysis. Crystals should be well-formed, optically clear, and of a suitable size (typically 0.1-0.3 mm in all dimensions).

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray diffraction provides a three-dimensional map of electron density within the crystal, from which the positions of atoms can be determined with high precision.

The Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical progression from data collection to a refined and validated model.

workflow Figure 1: X-ray Crystallography Workflow crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation cif Final Crystallographic Information File (CIF) validation->cif

Caption: A simplified workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The structure is solved using direct or Patterson methods and refined using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Validation of the Crystallographic Data

A critical and often overlooked step is the rigorous validation of the final crystal structure. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that assesses the quality and consistency of a Crystallographic Information File (CIF).

Key Validation Parameters to Scrutinize:

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

  • Completeness of Data: The percentage of measured reflections out of the total possible reflections. This should be close to 100%.

  • Alert Levels (A, B, C, G): The checkCIF report will flag potential issues with the structure as alerts. These must be carefully examined and, if possible, resolved. Common alerts relate to unusual bond lengths or angles, disordered atoms, or incorrect space group assignments.

While the specific crystal structure for 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is not publicly available as of this writing, we can anticipate its key structural features and validation metrics by examining closely related, published structures of 2-aminopyridinium salts.

ParameterExpected Value/Feature for 2-Amino-4-(1'-hydroxyethyl)-pyridine HClJustification based on Related Structures[1][2][3][4]
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic salts.
Space Group Centrosymmetric (e.g., P2₁/c, Pbca) or non-centrosymmetricThe presence of a chiral center in the molecule suggests a non-centrosymmetric space group.
Protonation Site The pyridine ring nitrogenThe pyridine nitrogen is the most basic site and is consistently protonated in the presence of a strong acid.
Key Hydrogen Bonds N⁺-H···Cl⁻, N-H···Cl⁻, O-H···Cl⁻The protonated pyridine nitrogen, the amino group, and the hydroxyl group will form strong hydrogen bonds with the chloride anion.
R1 factor < 0.05A value below 5% indicates a well-refined structure for a small molecule.
wR2 factor < 0.15A value below 15% is generally acceptable.
Goodness-of-Fit ~1.0Indicates a good model and appropriate weighting scheme.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, NMR and MS are indispensable for complementary information and are often more readily accessible. The choice of analytical technique is often guided by the specific question being asked.

decision_tree Figure 2: Decision Tree for Structural Elucidation start Need for Structural Information question1 Confirm Molecular Weight & Formula? start->question1 question2 Determine Connectivity & Chemical Environment? question1->question2 No ms Mass Spectrometry (MS) question1->ms Yes question3 Absolute 3D Structure & Intermolecular Interactions? question2->question3 No nmr NMR Spectroscopy question2->nmr Yes question3->start No xrd X-ray Crystallography (XRD) question3->xrd Yes

Caption: A simplified decision tree for selecting an appropriate structural elucidation technique.

Comparative Data Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State of Matter Solid (single crystal)SolutionGas phase (ions)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations.Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.
Strengths Unambiguous determination of absolute structure.[1][2][3][4]Provides information about the molecule's structure and dynamics in solution. Non-destructive.High sensitivity, requires very small sample amounts.
Limitations Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may differ from the solution or biologically active conformation.Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide bond lengths or angles.Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Hypothetical Spectroscopic Data for 2-Amino-4-(1'-hydroxyethyl)-pyridine

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.8-8.0 (d, 1H): Pyridine H6 proton.

  • δ 6.5-6.7 (m, 2H): Pyridine H3 and H5 protons.

  • δ 5.5-6.0 (br s, 2H): -NH₂ protons.

  • δ 4.5-4.7 (q, 1H): Methine (-CHOH) proton.

  • δ 5.0-5.5 (d, 1H): Hydroxyl (-OH) proton.

  • δ 1.2-1.4 (d, 3H): Methyl (-CH₃) protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160-162: C2 (attached to -NH₂).

  • δ 150-155: C4 (attached to the hydroxyethyl group).

  • δ 147-149: C6.

  • δ 110-115: C3 and C5.

  • δ 65-70: Methine (-CHOH) carbon.

  • δ 20-25: Methyl (-CH₃) carbon.

Mass Spectrometry (ESI+):

  • m/z [M+H]⁺: Expected around 139.0866 for C₇H₁₁N₂O⁺.

  • Key Fragmentation: Loss of H₂O from the molecular ion, and cleavage of the C-C bond between the pyridine ring and the hydroxyethyl group.[5][6][7]

Conclusion: An Integrated Approach to Unquestionable Validation

The structural validation of a novel chemical entity like 2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride necessitates a multi-faceted analytical approach. While NMR and Mass Spectrometry provide crucial, complementary data on the molecule's connectivity and mass, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of its three-dimensional structure.

This guide has outlined a comprehensive workflow, from synthesis and crystallization to data collection and rigorous validation. By understanding the principles behind each technique and critically evaluating the data, researchers can ensure the scientific integrity of their findings. The synergy of these methods provides a self-validating system, leading to a complete and trustworthy structural characterization that is essential for advancing research and development in the chemical sciences.

References

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